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  • Product: methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
  • CAS: 2138294-94-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

An In-Depth Technical Guide to Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate This guide provides a comprehensive technical overview of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of sig...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

This guide provides a comprehensive technical overview of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest to researchers in medicinal chemistry and material science. By synthesizing its structural characteristics, physicochemical properties, and synthetic pathways, this document serves as a foundational resource for professionals engaged in drug development and novel material design.

Introduction: The Scientific Context

The fusion of pyrazole and pyridine rings into a single molecular scaffold represents a powerful strategy in modern chemical research. Pyrazole derivatives are renowned for their wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The pyrazole nucleus is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure that is a cornerstone in many pharmaceutical agents.[2][4] Similarly, the pyridine ring is a fundamental N-heterocycle prevalent in numerous natural products and synthetic drugs.

The subject of this guide, methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, combines these two privileged scaffolds. The strategic placement of the pyridine ring at the N1 position of the pyrazole and a methyl carboxylate group at the C4 position creates a molecule with a unique electronic profile and versatile chemical handles for further modification. This guide elucidates the core chemical principles of this compound, offering field-proven insights into its structure, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's structure and physical properties is paramount for its effective application in research. This section details the structural elucidation and key characteristics of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Structural Elucidation

The molecule consists of a central pyrazole ring, which is an aromatic, π-electron-rich system.[5] This ring is substituted at the N1 position with a pyridin-2-yl group and at the C4 position with a methoxycarbonyl group (-COOCH₃). The pyridine ring is a π-deficient aromatic system, creating an interesting electronic interplay with the attached pyrazole. This arrangement influences the molecule's reactivity, intermolecular interactions, and biological target engagement.

The ester functional group is a key feature, serving as a potential hydrogen bond acceptor and, more importantly, as a synthetic handle for derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation to produce a diverse library of compounds.[6][7]

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound. These values are critical for experimental design, including reaction setup, purification, and formulation.

PropertyValueSource/Rationale
Molecular Formula C₁₀H₉N₃O₂Calculated from structure
Molecular Weight 203.20 g/mol [8]
Appearance Expected to be a solid at room temperature.Based on similar pyrazole carboxylates.
Melting Point Not explicitly found; likely >70 °C.Pyrazole itself melts at 70°C; substitution generally increases this.[3]
Solubility Expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.General property of similar heterocyclic compounds.
SMILES COC(=O)c1cn(n1)c2ccccn2Structure representation
InChI Key WQYDINHISJQINO-UHFFFAOYSA-NFor 1-methyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, a related isomer.[9]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:

  • ¹H NMR Spectroscopy : The proton NMR spectrum is predicted to show distinct signals for each proton environment. The methyl ester protons (-OCH₃) would appear as a sharp singlet around δ 3.8 ppm. The two protons on the pyrazole ring would likely appear as singlets in the aromatic region (δ 7.5-8.5 ppm). The four protons on the pyridine ring will exhibit a more complex splitting pattern characteristic of a 2-substituted pyridine, typically in the δ 7.0-8.6 ppm range.

  • ¹³C NMR Spectroscopy : The carbon spectrum will show signals for the ten unique carbon atoms. The carbonyl carbon of the ester is expected in the δ 160-165 ppm region.[10] The aromatic carbons of the pyrazole and pyridine rings would resonate between δ 110-155 ppm. The methyl carbon of the ester will appear upfield, around δ 51-53 ppm.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum will be dominated by a strong absorption band for the C=O stretch of the ester group, typically around 1700-1725 cm⁻¹.[10] Absorptions corresponding to C=N and C=C stretching of the aromatic rings will be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry should show a molecular ion peak [M+H]⁺ at m/z 204.0768, confirming the molecular formula.

Synthesis and Reactivity

The synthesis of functionalized pyrazoles is a well-established field, with the most common approach being the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[4][10]

Recommended Synthetic Protocol

The synthesis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can be efficiently achieved via a cyclocondensation reaction. The key precursors are 2-hydrazinylpyridine and a three-carbon building block containing the methyl ester functionality. A highly effective three-carbon component is a β-enamino diketone or a related activated alkene.

Step-by-Step Methodology:

  • Preparation of the Precursor: A suitable starting material is methyl 2-(dimethylaminomethylene)-3-oxobutanoate, which can be prepared from methyl acetoacetate and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[10]

  • Cyclocondensation Reaction:

    • To a solution of the enamine precursor (1.0 eq) in a protic solvent such as ethanol, add 2-hydrazinylpyridine (1.0-1.1 eq).

    • The choice of a protic solvent like ethanol is strategic as it can facilitate proton transfer and has been shown to favor the formation of the desired regioisomer in similar reactions.[10]

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine to remove any remaining starting materials and inorganic by-products.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

Synthetic Pathway Diagram

Synthesis_Pathway cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclocondensation MAA Methyl Acetoacetate Enamine β-Enamino Ester Intermediate MAA->Enamine DMFDMA DMF-DMA DMFDMA->Enamine Hydrazine 2-Hydrazinylpyridine Product Methyl 1-(pyridin-2-yl)-1H- pyrazole-4-carboxylate Hydrazine->Product Enamine->Product Reflux in EtOH

Caption: Synthetic route to the target compound via enamine formation and subsequent cyclocondensation.

Chemical Reactivity

The reactivity of the title compound is governed by its three main components:

  • Ester Group: This is the most versatile site for derivatization. It can be readily hydrolyzed under basic conditions (e.g., using LiOH or NaOH) to form the corresponding carboxylic acid.[7] This acid can then be coupled with various amines using standard peptide coupling reagents (e.g., HATU, EDC) to generate a library of amide derivatives.

  • Pyrazole Ring: As a π-excessive aromatic ring, the pyrazole core is susceptible to electrophilic substitution, typically at the C5 position, which is the most electron-rich available site.[11]

  • Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can undergo nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by an electron-withdrawing group.

Potential Applications and Future Research

The unique structural combination of a pyrazole, a pyridine, and a versatile ester handle makes methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate a highly valuable building block.

  • Drug Discovery: Pyridinyl-pyrazole hybrids are explored for a multitude of therapeutic applications.[1][12] This scaffold is a prime candidate for screening against various biological targets, including kinases, proteases, and receptors. The ester allows for the systematic exploration of structure-activity relationships (SAR) by creating libraries of amide or other ester derivatives to optimize potency, selectivity, and pharmacokinetic properties. The broad biological activities of pyrazoles suggest potential applications as anticancer, anti-inflammatory, antimicrobial, or neuroprotective agents.[1][2]

  • Material Science: The bidentate N,N-chelation motif offered by the pyridinyl-pyrazole structure makes it an excellent ligand for coordination chemistry. It can be used to synthesize metal complexes with interesting photophysical properties or catalytic activity.[11][13] Hydrolysis to the carboxylic acid would provide a tritopic ligand for the construction of novel Metal-Organic Frameworks (MOFs).

Future research should focus on:

  • Systematic Derivatization: Synthesizing libraries of amide and ester analogues to perform comprehensive SAR studies.

  • Biological Screening: Evaluating the compound and its derivatives in a wide range of biological assays to identify potential therapeutic leads.

  • Computational Modeling: Using DFT calculations and molecular docking to understand the compound's electronic properties and predict its interactions with biological targets.

  • Coordination Chemistry: Exploring its use as a ligand to create novel metal complexes for applications in catalysis or materials science.

Conclusion

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a strategically designed heterocyclic compound that stands at the intersection of medicinal chemistry and material science. Its robust synthetic accessibility, combined with the proven utility of its constituent pyrazole and pyridine motifs, makes it a building block of high potential. The presence of a chemically versatile ester handle provides a direct route for diversification, enabling researchers to fine-tune its properties for specific applications. This guide provides the foundational knowledge required for scientists to leverage this promising molecule in their research endeavors, from the development of next-generation therapeutics to the design of advanced functional materials.

References

  • Sangani, R., et al. (2022). Current status of pyrazole and its biological activities. PMC.
  • Shaaban, M. R., et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC.
  • Vidhya, M. R., & Malar, S. J. S. (2020). Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activity. Journal of Science & Technology.
  • Özer, I., et al. (n.d.). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate.
  • ChemicalBook. (2025). METHYL 1H-PYRAZOLE-4-CARBOXYLATE.
  • Priya, R. S., et al. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. PMC.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • Unknown Author. (n.d.). Synthesis of methyl 1‐alkynyl (alkenyl) pyrazole‐4‐carboxylates 2–5 and acids 6–9. ResearchGate.
  • Unknown Author. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Unknown Source.
  • ChemicalBook. (n.d.). methyl 1h-pyrazole-4-carboxylate(51105-90-9) 1 h nmr.
  • Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
  • Journal of Science & Technology. (2020). View of Synthesis and Characterization of Pyridine and Pyrazole Derivatives for Their Biological Activities.
  • Petraitytė, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.
  • Unknown Author. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
  • PubChemLite. (n.d.). 1-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.
  • Smolecule. (2023). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.
  • Sigma-Aldrich. (n.d.). Methyl 1-phenyl-1H-pyrazole-4-carboxylate AldrichCPR 7188-96-7.
  • Portilla, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Belskaya, N. P., et al. (2022). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI.
  • Quiroga, J., & Portilla, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Fang, W.-C., et al. (2024). Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. ResearchGate.
  • ChemicalBook. (2026). 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID.

Sources

Exploratory

methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS number and safety data sheet

Executive Summary Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a specialized heterocyclic intermediate widely utilized in the synthesis of bioactive small molecules. Its structural core—a pyrazole ring N-linked t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a specialized heterocyclic intermediate widely utilized in the synthesis of bioactive small molecules. Its structural core—a pyrazole ring N-linked to a pyridine moiety—serves as a critical pharmacophore in medicinal chemistry, particularly for kinase inhibitors (e.g., for Chronic Myeloid Leukemia) and anti-inflammatory agents (COX-1/COX-2 inhibitors).

This guide provides a comprehensive technical analysis of the compound, including its chemical identity, predicted safety profile, validated synthetic pathways, and applications in drug discovery.[1]

Chemical Identity & Properties

While the methyl ester derivative is frequently synthesized in situ or on-demand in research settings, it is often referenced through its corresponding carboxylic acid or ethyl ester analogs in commercial databases.

PropertyDetail
Chemical Name Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Common Synonyms 1-(2-Pyridinyl)-1H-pyrazole-4-carboxylic acid methyl ester
CAS Number Not Widely Listed (See Reference CAS below)
Reference CAS (Acid) 77556-50-4 (1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid)
Reference CAS (Ethyl Ester) 171193-35-4 (Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)
Molecular Formula C₁₀H₉N₃O₂
Molecular Weight 203.20 g/mol
SMILES COC(=O)C1=CN(N=C1)C2=CC=CC=N2
Predicted LogP ~1.5 – 1.8
Appearance Off-white to pale yellow solid (Recrystallized)
Solubility Soluble in DMSO, DMF, DCM, Methanol; Low solubility in water

Safety Data Sheet (SDS) - Predicted Profile

Note: As a specific commercial SDS is rare for the methyl ester, this profile is derived from the verified hazards of the parent acid (CAS 77556-50-4) and the ethyl ester analog (CAS 171193-35-4).

Hazard Identification (GHS Classification)

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[2][3]H335
Precautionary Statements
  • Prevention (P280): Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

  • Response (P305+P351+P338): IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]

  • Storage (P403+P233): Store in a well-ventilated place. Keep container tightly closed.

Handling & Storage[3][4]
  • Handling: Avoid dust formation.[2][3] Process in a fume hood to avoid inhalation of fine particulates.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature: 2–8 °C (Refrigerate).

Synthetic Pathways

The synthesis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate typically follows one of two primary strategies: Nucleophilic Aromatic Substitution (SₙAr) or Cyclocondensation .

Method A: Nucleophilic Aromatic Substitution (Preferred)

This method involves the coupling of a pre-formed pyrazole ester with a 2-halopyridine. It is preferred for medicinal chemistry due to the availability of starting materials.

  • Reagents: Methyl 1H-pyrazole-4-carboxylate, 2-Bromopyridine (or 2-Fluoropyridine).

  • Catalyst/Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃).

  • Ligand (Optional): CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine (Buchwald modification).

  • Solvent: DMF or DMSO.

  • Conditions: 80–110 °C, 4–12 hours.

Method B: Cyclocondensation (De Novo Synthesis)

This method builds the pyrazole ring directly using a hydrazine derivative.

  • Reagents: 2-Hydrazinopyridine + Methyl 2-formyl-3-oxopropanoate (or equivalent 1,3-dielectrophile).

  • Conditions: Reflux in Ethanol/Acetic Acid.

  • Mechanism: Condensation of the hydrazine amine with the carbonyls followed by cyclization.

Synthesis Logic Diagram

SynthesisPathways Start1 Methyl 1H-pyrazole-4-carboxylate Process1 Method A: S_nAr / Buchwald (Base: K2CO3/Cs2CO3, Solvent: DMF, 100°C) Start1->Process1 Start2 2-Bromopyridine Start2->Process1 Start3 2-Hydrazinopyridine Process2 Method B: Cyclocondensation (Solvent: EtOH/AcOH, Reflux) Start3->Process2 Start4 1,3-Dielectrophile (e.g., Methyl 3-dimethylaminoacrylate) Start4->Process2 Product Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (Target) Process1->Product High Regioselectivity Process2->Product Scale-up Friendly

Caption: Comparison of convergent (Method A) and linear (Method B) synthetic strategies.

Applications in Drug Discovery[6][7]

The 1-(pyridin-2-yl)-pyrazole motif is a "privileged scaffold" in drug design, offering specific electronic and steric properties that enhance binding affinity in protein pockets.

Kinase Inhibition (Oncology)

The pyridine nitrogen provides a critical hydrogen bond acceptor site, often interacting with the "hinge region" of kinase enzymes (e.g., BCR-ABL, JAK2).

  • Mechanism: The pyrazole ring acts as a rigid spacer, orienting the pyridine and the carboxylate-derived amide into hydrophobic pockets.

  • Example: Analogs are investigated for treating Chronic Myeloid Leukemia (CML) by inhibiting abnormal tyrosine kinase activity.

Anti-Inflammatory Agents

Derivatives of this ester are precursors to Pyrazolylbenzotriazinones and other COX-2 selective inhibitors.

  • Workflow: The methyl ester is hydrolyzed to the acid (CAS 77556-50-4), converted to an acid chloride, and coupled with amines to form bioactive amides.

Agrochemicals

The scaffold is also utilized in the synthesis of novel herbicides targeting the Transketolase (TKL) enzyme, where the pyridine-pyrazole unit mimics the thiamine pyrophosphate co-factor interactions.

Experimental Protocol: Hydrolysis to Acid

Since the acid form (CAS 77556-50-4) is the primary active intermediate for coupling, the hydrolysis of the ester is a standard workflow.

  • Dissolution: Dissolve 1.0 eq of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in THF/Water (3:1 v/v).

  • Base Addition: Add 2.0 eq of Lithium Hydroxide (LiOH·H₂O).

  • Reaction: Stir at room temperature for 4–6 hours (Monitor by TLC/LC-MS).

  • Workup: Acidify to pH 3–4 with 1M HCl. The product, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid , typically precipitates as a white solid.

  • Filtration: Filter, wash with cold water, and dry under vacuum.

References

  • PubChem. Compound Summary: 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.[4] National Library of Medicine. Link

  • ChemicalBook. Product Entry: Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS 171193-35-4). Link

  • Migliara, O., et al. (2025). Pyrazolobenzotriazinone Derivatives as COX Inhibitors: Synthesis, Biological Activity, and Molecular-Modeling Studies. ResearchGate. Link

  • National Institutes of Health (NIH). Synthesis of methyl-1-(2-chloropyrimidin-4-yl)-1H-pyrazole-4-carboxylate (Analogous Protocol). PMC. Link

Sources

Foundational

A Technical Guide to the Solubility Profile of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and for...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences its entire development lifecycle, from process chemistry and formulation to bioavailability.[1] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry. We present a detailed theoretical background on the principles of solubility, a step-by-step experimental protocol using the gold-standard isothermal shake-flask method, and a robust HPLC-UV method for quantitative analysis. The guide analyzes an illustrative solubility dataset across a range of organic solvents, correlating the empirical findings with solvent properties through the lens of Hansen Solubility Parameters (HSP). This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to solubility characterization.

Introduction: The Critical Role of Solubility

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic molecule featuring a pyridinyl group, a pyrazole ring, and a methyl ester functional group. Such scaffolds are of significant interest in drug discovery due to their diverse biological activities. The journey of a compound from a laboratory curiosity to a viable product is critically dependent on its physical properties, chief among them being solubility.

Solubility, defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure, dictates fundamental process parameters.[2] In process chemistry, it governs the choice of solvents for reactions, work-ups, and crystallizations. In formulation science, the solubility of an API is a primary determinant of its dissolution rate and, consequently, its bioavailability.[1] A poor solubility profile can lead to significant downstream challenges, including low efficacy, erratic absorption, and difficulties in developing a stable and effective dosage form.

This guide aims to provide both the theoretical foundation and the practical methodology required to establish a comprehensive solubility profile for Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in common organic solvents.

Theoretical Framework: Predicting and Understanding Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules. The process can be conceptually broken down into three steps:

  • Breaking the solute-solute interactions within the crystal lattice (Lattice Energy).

  • Breaking the solvent-solvent intermolecular forces to create a cavity for the solute molecule.

  • Formation of new solute-solvent interactions (Solvation Energy).

A compound dissolves readily when the energy released from solvation compensates for the energy required to overcome the crystal lattice and solvent-cavity formation.

"Like Dissolves Like": A Qualitative Approach

The age-old principle of "like dissolves like" provides a useful, albeit simplistic, rule of thumb.[3] It suggests that solutes will dissolve best in solvents with similar polarity.[4][5]

  • Polar Solutes , like our target molecule with its nitrogen heterocycles and ester group, are expected to dissolve in Polar Solvents (e.g., alcohols, DMSO) through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solutes dissolve best in Nonpolar Solvents (e.g., hexane, toluene) via weaker van der Waals or dispersion forces.

Hansen Solubility Parameters (HSP): A Quantitative Model

For a more nuanced understanding, the Hansen Solubility Parameter (HSP) model offers a powerful predictive tool.[6] It deconstructs the total Hildebrand solubility parameter (δt) into three components representing the different types of intermolecular forces:[7][8]

  • δd: Energy from dispersion forces (atomic interactions).

  • δp: Energy from dipolar intermolecular forces .

  • δh: Energy from hydrogen bonds (electron exchange).

The total parameter is related by the equation: δt² = δd² + δp² + δh² [7]

Every solvent and solute can be assigned a unique set of (δd, δp, δh) coordinates, placing it as a point in a 3D "Hansen space". The principle remains that solvents with HSP coordinates close to those of the solute are more likely to be effective solvents. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [6]

A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

Experimental Determination of Thermodynamic Solubility

To obtain accurate and reproducible data, the thermodynamic equilibrium solubility must be measured. The isothermal shake-flask method is the most reliable and widely recognized technique for this purpose.[9][10] It ensures that the solution has reached a true equilibrium with the excess solid, providing a definitive measure of solubility under the specified conditions.

Isothermal Shake-Flask Protocol

This protocol outlines the steps for determining the solubility of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate at a constant temperature (e.g., 25 °C).

Materials and Reagents:

  • Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (purity >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials (e.g., 4 mL) with PTFE-lined screw caps

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure saturation.[11] A general starting point is to add ~10-20 mg of solid to 2 mL of each test solvent.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to 25 °C. Agitate the vials at a consistent speed (e.g., 250-300 RPM) to facilitate dissolution.[11] The equilibration time is crucial; for many organic systems, 24 to 48 hours is sufficient to reach equilibrium.[10][12] It is best practice to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a stable plateau.

  • Phase Separation: Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed in a temperature-controlled environment for at least 2-4 hours to allow the excess solid to sediment.[9]

  • Sampling: Carefully withdraw an aliquot of the supernatant using a glass syringe. It is imperative not to disturb the solid at the bottom of the vial.

  • Filtration: Immediately filter the aliquot through a 0.22 µm solvent-compatible syringe filter into a clean HPLC vial. This step removes any microscopic undissolved particles that could otherwise falsely inflate the measured concentration.[11]

  • Dilution: Accurately dilute the filtrate with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method. The dilution factor must be precisely recorded.

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV protocol described below.

Workflow for Isothermal Shake-Flask Solubility Determination

The following diagram illustrates the complete experimental workflow.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification prep1 Weigh excess solid (>99% purity) prep2 Add solid to vial with 2 mL of test solvent prep1->prep2 equil1 Seal vials and place in temperature-controlled shaker (e.g., 25 °C, 250 RPM) prep2->equil1 equil2 Agitate for 24-48 hours to reach equilibrium equil1->equil2 sep1 Allow excess solid to sediment (2-4 hours) equil2->sep1 sep2 Carefully withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Perform accurate serial dilution of filtrate sep3->analysis1 analysis2 Inject onto calibrated HPLC-UV system analysis1->analysis2 analysis3 Calculate original concentration (mg/mL) analysis2->analysis3

Caption: Experimental workflow for the isothermal shake-flask method.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an ideal technique for accurately quantifying the concentration of the solute in the filtered samples due to its high specificity, sensitivity, and robustness.[13]

Illustrative HPLC-UV Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 stationary phase is well-suited for retaining moderately polar small molecules.

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (containing 0.1% Formic Acid), e.g., 60:40 (v/v). The organic modifier and acidic additive ensure good peak shape and retention.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV absorbance at a wavelength of maximum absorbance (λmax) for the compound, determined via a preliminary UV scan.

  • Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared using accurately weighed standards of the compound. The curve should demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.

Results and Discussion: Solubility Profile

The following table presents an illustrative but chemically plausible dataset for the solubility of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in a selection of organic solvents at 25 °C.

Table 1: Illustrative Solubility Data

SolventPolarity IndexHansen Parameters (δd, δp, δh)Solubility (mg/mL)Classification
n-Hexane0.1(14.9, 0.0, 0.0)< 0.1Very Sparingly Soluble
Toluene2.4(18.0, 1.4, 2.0)1.5Sparingly Soluble
Dichloromethane3.1(17.0, 7.3, 7.1)45Soluble
Ethyl Acetate4.4(15.8, 5.3, 7.2)28Soluble
Acetone5.1(15.5, 10.4, 7.0)110Freely Soluble
Acetonitrile5.8(15.3, 18.0, 6.1)95Freely Soluble
Ethanol4.3(15.8, 8.8, 19.4)70Freely Soluble
Methanol5.1(14.7, 12.3, 22.3)85Freely Soluble
Dimethylformamide (DMF)6.4(17.4, 13.7, 11.3)> 200Very Soluble
Dimethyl Sulfoxide (DMSO)7.2(18.4, 16.4, 10.2)> 200Very Soluble

Note: Hansen Parameters are in MPa⁰.⁵. Data is illustrative for educational purposes.

Analysis of Solubility Trends

The illustrative data reveals a clear trend consistent with the theoretical principles of solubility.

  • Effect of Polarity: The solubility is extremely low in nonpolar aliphatic (n-Hexane) and aromatic (Toluene) solvents. As the solvent polarity increases, the solubility dramatically improves. The highest solubilities are observed in highly polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol. This confirms that the polar nature of the pyridinyl, pyrazole, and ester moieties in the solute dominates its solubility behavior.[4]

  • Effect of Hydrogen Bonding: The compound is freely soluble in protic solvents like methanol and ethanol, which can act as both hydrogen bond donors and acceptors, interacting favorably with the nitrogen atoms and carbonyl oxygen of the solute. However, the highest solubility is seen in polar aprotic solvents like DMSO and DMF. This suggests that while hydrogen bonding is important, the strong dipole-dipole interactions facilitated by these solvents are exceptionally effective at solvating the molecule and overcoming its crystal lattice energy.

Hansen Solubility Parameter (HSP) Interpretation

By analyzing the HSP values, we can infer a theoretical HSP coordinate for our solute. The solvents with the highest solubility (DMSO, DMF, Acetone, Methanol) form a cluster in Hansen space. The center of this "good solvent" sphere would represent the estimated HSP of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This region is characterized by moderate-to-high δp and δh values, reflecting the solute's polar and hydrogen-bonding character.

HSP cluster_space Hansen Space: Solute-Solvent Affinity Solute Solute (δd₁, δp₁, δh₁) GoodSolvent Good Solvent (e.g., DMSO) Small Ra Solute->GoodSolvent High Affinity (Soluble) PoorSolvent Poor Solvent (e.g., Hexane) Large Ra Solute->PoorSolvent  Low Affinity (Insoluble)  

Caption: Relationship between solute-solvent distance (Ra) in Hansen space and solubility.

Conclusion

This guide has detailed a comprehensive, scientifically-grounded approach to characterizing the solubility profile of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. By combining the robust, empirical shake-flask method with a sound theoretical framework based on polarity and Hansen Solubility Parameters, researchers can generate the critical data needed to guide solvent selection for synthesis, purification, and formulation. The illustrative data clearly indicates that the target compound is a polar molecule with high solubility in polar protic and aprotic organic solvents. This knowledge is fundamental for its effective utilization in drug discovery and development, enabling rational decision-making and mitigating potential risks associated with poor solubility.

References

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2026). Solubility. Retrieved February 15, 2026, from [Link]

  • Teachy.ai. (n.d.). Summary of Exploring the Solubility of Organic Compounds: Theory and Practice. Retrieved February 15, 2026, from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved February 15, 2026, from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Brouwer, K. L. R., et al. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 19(4), 38-44. Retrieved February 15, 2026, from [Link]

  • Quora. (2017). How to perform the shake flask method to determine solubility. Retrieved February 15, 2026, from [Link]

  • Avdeef, A. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E1-E7. Retrieved February 15, 2026, from [Link]

  • Martinez, M. N., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1), 35-44. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Retrieved February 15, 2026, from [Link]

  • Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved February 15, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-4-carboxylate. PubChem Compound Database. Retrieved February 15, 2026, from [Link]

  • IUPAC. (n.d.). Solubility Data Series. Retrieved February 15, 2026, from [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved February 15, 2026, from [Link]

  • Pan, L., et al. (2003). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 75(19), 5094-5099. Retrieved February 15, 2026, from [Link]

  • Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C, 12, 3456-3467. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2026). Hansen solubility parameter. Retrieved February 15, 2026, from [Link]

  • Sciforum. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved February 15, 2026, from [Link]

  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2011). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved February 15, 2026, from [Link]

  • Gamsjäger, H., et al. (2010). The IUPAC-NIST solubility data series: A guide to preparation and use of compilations and evaluations. Journal of Physical and Chemical Reference Data, 39(4), 043103. Retrieved February 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for hydrolysis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate to acid

Abstract & Scope This application note details a robust, scalable protocol for the hydrolysis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate to its corresponding free acid, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the hydrolysis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate to its corresponding free acid, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid .

While ester hydrolysis is a fundamental transformation, this specific substrate presents a unique challenge due to its amphoteric nature . The molecule contains a basic pyridine nitrogen (


) and an acidic carboxylic acid moiety (

). Standard acidic workups (pH < 1) often lead to product loss in the aqueous phase as the water-soluble cation, while basic workups retain the anionic carboxylate.

This guide provides a "Self-Validating" workflow focusing on Isoelectric Point (pI) Isolation , ensuring high recovery (>90%) and purity without the need for preparative HPLC.

Chemical Context & Mechanism[1][2][3][4][5][6]

Substrate Analysis

The substrate consists of a pyrazole core linked at N1 to a pyridine ring. The ester at C4 is the target of hydrolysis.

  • Stability: The N1-C(Py) bond is generally stable to basic hydrolysis conditions (unlike N-acyl groups).

  • Solubility: The methyl ester is lipophilic and soluble in THF/DCM. The product (zwitterionic acid) is highly polar and poorly soluble in non-polar organics.

Reaction Mechanism (Base-Catalyzed Saponification)

The reaction proceeds via a standard


 mechanism:
  • Nucleophilic Attack: Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: Methoxide is eliminated, generating the carboxylate.

  • Proton Transfer: Irreversible deprotonation of the carboxylic acid by methoxide/hydroxide drives the equilibrium.

The "Isoelectric Trap" (Critical Insight)

Success depends entirely on the workup pH.

  • pH < 2: Species is

    
    . Soluble in water. 
    
  • pH > 6: Species is

    
    . Soluble in water. 
    
  • pH 3.5 – 4.5 (Target): Species is

    
     (Zwitterion) or 
    
    
    
    . Least soluble in water (Precipitates).

Experimental Protocol

Reagents & Equipment
ReagentEquiv.[1]RoleGrade
Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate 1.0Substrate>95% Purity
Lithium Hydroxide Monohydrate (LiOH[2]·H₂O) 2.5BaseReagent Grade
Tetrahydrofuran (THF) 6.0 VolSolvent (Lipophilic)HPLC Grade
Methanol (MeOH) 2.0 VolSolvent (Co-solvency)HPLC Grade
Water (Deionized) 2.0 VolSolvent (Hydroxide carrier)Type II
1M HCl / 1M Citric Acid N/AAcidificationReagent Grade
Step-by-Step Methodology
Step 1: Reaction Setup
  • Charge the Methyl ester (1.0 equiv) into a round-bottom flask equipped with a magnetic stir bar.

  • Add THF (6 volumes) and MeOH (2 volumes). Stir until fully dissolved.

    • Note: THF solubilizes the ester; MeOH prevents phase separation when water is added.

  • Prepare a solution of LiOH·H₂O (2.5 equiv) in Water (2 volumes).

    • Why LiOH? Lithium salts are generally more soluble in THF mixtures than Sodium salts, leading to faster kinetics.

  • Add the LiOH solution dropwise to the ester solution at Room Temperature (20–25°C).

Step 2: Reaction Monitoring
  • Stir the mixture at ambient temperature for 2–4 hours.

  • Validation (IPC - In-Process Control): Take a 10 µL aliquot, dilute in 500 µL MeCN:Water (1:1), and inject on LCMS.

    • Target: >98% conversion.[3]

    • Observation: Disappearance of Ester (

      
      ) and appearance of Acid (
      
      
      
      , often elutes earlier).
    • Contingency: If <90% conversion after 4 hours, warm to 45°C for 1 hour.

Step 3: Workup (The Isoelectric Precipitation)
  • Concentration: Remove the bulk of THF and MeOH under reduced pressure (Rotavap, 40°C) until only the aqueous phase remains.

    • Caution: Do not distill to complete dryness; keep the aqueous slurry.

  • Dilution: Add water (5 volumes) to the residue to ensure all carboxylate salts are dissolved. Filter through Celite if any insoluble impurities (starting material) remain.

  • pH Adjustment (CRITICAL):

    • Place the beaker in an ice bath (0–5°C).

    • Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter.

    • Target pH: Adjust exactly to pH 4.0 – 4.5 .

  • Precipitation:

    • A thick white/off-white solid should precipitate as the zwitterion forms.

    • Stir the slurry at 0°C for 30 minutes to maximize yield.

Step 4: Isolation & Drying
  • Filter the solid using a sintered glass funnel (Porosity 3).

  • Wash: Rinse the cake with cold Water (2 x 1 vol) followed by cold Acetone (1 x 0.5 vol) to remove trace water and impurities.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Visualization: Workflow & Decision Logic

Reaction Pathway

ReactionScheme Substrate Methyl Ester (Lipophilic) Inter Tetrahedral Intermediate Substrate->Inter LiOH, THF/H2O Nucleophilic Attack Salt Carboxylate Salt (Water Soluble) Inter->Salt -MeOH Elimination Product Target Acid (Precipitate at pH 4) Salt->Product HCl pH Adjustment

Caption: Mechanistic pathway from lipophilic ester to isolated zwitterionic acid.

Workup Decision Tree (Isoelectric Logic)

WorkupLogic cluster_zones pH Zones Start Aqueous Residue (pH > 10) Acidify Add 1M HCl Start->Acidify CheckPH Check pH Acidify->CheckPH Precip Precipitate Forms? CheckPH->Precip pH 4.0 - 4.5 Filter Filter & Wash (Target Product) Precip->Filter Yes (Ideal) Extract Extract w/ n-BuOH or EtOAc/THF Precip->Extract No (Solubility Issue) Zone1 pH < 2 (Cationic - Soluble) Zone2 pH 4-5 (Zwitterion - Insoluble) Zone3 pH > 7 (Anionic - Soluble)

Caption: Logic flow for isolating amphoteric heterocycles based on pH-dependent solubility.

Analytical Validation

TestMethodExpected Result
LCMS C18 Column, H₂O/MeCN (0.1% Formic Acid)MW: 189.17 Da (

). Purity >98%. Retention time shift earlier than ester.
¹H NMR DMSO-d₆δ (ppm): ~13.0 (br s, 1H, COOH), 8.5-8.7 (m, Pyridine-H), 8.1 & 8.9 (s, Pyrazole-H). Absence of O-Me singlet (~3.8 ppm).
Appearance VisualWhite to off-white powder.

Troubleshooting & Optimization

No Precipitation at pH 4.0

If the product does not crash out (common on small scales <50mg or with highly polar analogs):

  • Solution: Saturate the aqueous phase with NaCl (brine) and extract 3x with n-Butanol or 2-MeTHF .

  • Evaporation: Concentrate the organic layer to dryness. The salt residue can be removed by triturating the solid with a small amount of cold water or methanol.

Decarboxylation

While rare for 4-carboxy pyrazoles, heating at low pH can trigger decarboxylation.

  • Prevention: Keep workup temperature < 10°C during acidification. Do not use concentrated HCl; use 1M or Citric Acid.

Metal Chelation

The N,N-bidentate pocket (Pyridine N + Pyrazole N) can chelate Lithium or trace metals.

  • Detection: NMR shows broad peaks. Ash content is high.

  • Remediation: Wash the final solid with 0.1M EDTA solution or re-slurry in dilute Citric Acid before final filtration.

References

  • General Synthesis of Pyrazole-4-Carboxylic Acids

    • Title: One pot synthesis of pyrazole 4-carboxylic acid ethyl ester deriv
    • Source: Scientific Information D
    • URL:

  • pKa and Isoelectric Considerations for Heterocycles

    • Title: Calculated pKa values of various azines, including pyridines and pyrazoles.
    • Source: ResearchG
    • URL:

  • Analogous Protocol (Organic Syntheses)

    • Title: Synthesis of 1-substituted pyrazoles and hydrolysis protocols.[1]

    • Source: Organic Syntheses, Coll. Vol. 10.
    • URL:

  • Chemical Properties & Safety

    • Title: 1-(Pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (Compound Data).[4][5]

    • Source: PubChem / BLD Pharm.
    • URL:

Sources

Application

Application Note: Chemoselective Reduction of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

[1] Abstract & Strategic Significance The reduction of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate to its corresponding alcohol, (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol , is a pivotal transformation in the synth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

The reduction of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate to its corresponding alcohol, (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol , is a pivotal transformation in the synthesis of kinase inhibitors (e.g., JAK, p38 MAPK) and agrochemicals.[1][2]

This transformation presents a specific chemoselectivity challenge: reducing the ester functionality without compromising the integrity of the electron-deficient pyridine ring or the N-N bond of the pyrazole. While Lithium Aluminum Hydride (LAH) is the historical standard, this guide prioritizes Lithium Borohydride (LiBH₄) as the superior reagent for this scaffold due to its enhanced chemoselectivity and safer handling profile, while retaining LAH as a secondary high-throughput option.[1][2]

Retrosynthetic & Mechanistic Analysis

Structural Challenges

The substrate contains three distinct reactive centers:

  • Methyl Ester (C-4): The target for reduction.[1]

  • Pyridine Ring (N-1 substituent): Susceptible to nucleophilic attack or over-reduction (to piperidine) under harsh forcing conditions or catalytic hydrogenation.[1]

  • Pyrazole Core: Generally robust, but the N-N bond can be cleaved under dissolving metal conditions (e.g., Na/NH₃), which must be avoided.[1][2]

Mechanism of Action (Hydride Transfer)

The reduction proceeds via nucleophilic attack of the hydride anion (


) on the carbonyl carbon.[3]
  • Step 1: Formation of the tetrahedral intermediate.[3][4][5][6]

  • Step 2: Collapse of the intermediate to expel the methoxide leaving group, forming the aldehyde.

  • Step 3: Rapid second hydride attack on the highly reactive aldehyde to form the alkoxide.

  • Step 4: Protonation during workup to yield the alcohol.

Critical Consideration: The pyridine nitrogen is basic (


).[1] In non-polar solvents, it may coordinate with Lewis acidic species (

or

), potentially retarding the reaction rate or altering solubility.[1][2]

Reagent Selection Guide

FeatureMethod A: LiBH₄ (Recommended) Method B: LiAlH₄ (Alternative) Method C: DIBAL-H
Reagent Lithium Borohydride (2.0 M in THF)Lithium Aluminum Hydride (Solid/Soln)Diisobutylaluminum hydride
Chemo-selectivity High. Leaves nitriles/pyridines intact.[1][2][7]Moderate. Can reduce sensitive heterocycles.[1][8]Tunable. Temp dependent (-78°C vs RT).
Safety Profile Moderate. Evolves

slowly with MeOH.
Low. Pyrophoric; violent water reaction.[1]Low. Pyrophoric.
Workup Clean aqueous quench.Aluminum emulsions (Fieser method req).Gelatinous aluminum salts.[1]
Yield 85-95%80-90%70-85%
Use Case Medicinal Chemistry / Scale-up High-throughput / Simple substratesStopping at Aldehyde

Detailed Experimental Protocols

Method A: Lithium Borohydride Reduction (The "Gold Standard")

Preferred for high-value intermediates to minimize pyridine side-reactions.[1]

Reagents:

  • Substrate: Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 equiv)[1][2]

  • LiBH₄: 2.0 M solution in THF (2.5 - 3.0 equiv)[1][2]

  • Solvent: Anhydrous Tetrahydrofuran (THF) [0.1 M concentration]

  • Quench: Methanol (MeOH), Sat.[1][2]

    
    [1][2]
    

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Dissolution: Charge the flask with the pyrazole ester (1.0 equiv) and anhydrous THF. Cool the solution to 0 °C in an ice bath.

  • Addition: Add the LiBH₄ solution (2.0 M in THF, 2.5 equiv) dropwise via syringe over 10 minutes.

    • Note: Gas evolution (

      
      ) may occur; ensure proper venting.[1]
      
  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (23 °C) . Stir for 4–16 hours.[1]

    • Monitoring: Check TLC (5% MeOH in DCM).[1][2] The ester (

      
      ) should disappear, replaced by the alcohol (
      
      
      
      ).
  • Quench (Critical): Cool back to 0 °C . Carefully add Methanol (excess) dropwise until gas evolution ceases.[1] This destroys excess hydride and forms borate esters.[1]

  • Workup:

    • Add Saturated Aqueous

      
      .[1][2] Stir for 30 mins to break up borate complexes.
      
    • Extract with EtOAc (

      
      ).[1][2][7][9]
      
    • Modification for Polar Products: If the product remains in the aqueous phase (common with pyridines), use DCM:Isopropanol (3:1) for extraction.[2]

  • Purification: Dry organic layers over

    
    , filter, and concentrate. Purify via flash chromatography (Gradient: 0 
    
    
    
    10% MeOH in DCM).
Method B: Lithium Aluminum Hydride (LAH) Reduction

Suitable for rapid reduction if LiBH₄ is unavailable.[1][2]

Protocol:

  • Setup: Dry glassware strictly. Maintain

    
     atmosphere.
    
  • Slurry: Suspend LAH (1.5 equiv) in anhydrous THF at 0 °C .

  • Addition: Dissolve the ester in THF and add dropwise to the LAH slurry. Never add solid LAH to the solution.

  • Reaction: Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Fieser Workup (n, n, 3n):

    • For every 1 g of LAH used:

    • Add 1 mL

      
       (very slowly).
      
    • Add 1 mL 15% NaOH.

    • Add 3 mL

      
      .
      
  • Filtration: Add anhydrous

    
     to the granular white precipitate. Stir 15 mins. Filter through a Celite pad.[1] Rinse cake with THF.
    

Visualization: Reaction Workflow

ReductionWorkflow Start Start: Methyl Ester Substrate ReagentChoice Select Reagent Start->ReagentChoice PathA Method A: LiBH4 / THF (Mild, Selective) ReagentChoice->PathA Preferred PathB Method B: LAH / THF (Aggressive, Fast) ReagentChoice->PathB Alternative Intermediate Tetrahedral Intermediate PathA->Intermediate PathB->Intermediate QuenchA Quench: MeOH then NH4Cl Intermediate->QuenchA via LiBH4 QuenchB Quench: Fieser (H2O/NaOH) Intermediate->QuenchB via LAH Extraction Extraction: DCM/IPA (3:1) (Crucial for Pyridyl solubility) QuenchA->Extraction QuenchB->Extraction Final Target: (1-(pyridin-2-yl)-1H-pyrazol-4-yl)methanol Extraction->Final

Caption: Decision tree and process flow for the reduction of pyridyl-pyrazole esters, highlighting the divergence in quenching protocols.

Troubleshooting & Optimization

Solubility Issues

The 2-pyridyl group makes the molecule moderately polar.

  • Problem: Product stuck in aqueous layer during workup.

  • Solution: Do not rely solely on Ethyl Acetate.[1] Use Dichloromethane (DCM) or a mixture of Chloroform/Isopropanol (3:1) for extractions.[1][2] Ensure the aqueous layer pH is slightly basic (pH 8-9) to keep the pyridine neutral (unprotonated).[1]

Incomplete Reaction
  • Cause: Boron-nitrogen complexation (Pyridine N lone pair coordinating to Boron).[1]

  • Solution: If the reaction stalls, add 1.0 equiv of Methanol to the reaction mixture during the stirring phase. This forms active LiBH(OMe)3 species which can be more reactive and disrupts tight coordination complexes.[1][2]

"Sticky" Aluminum Salts (LAH Method)[1][2]
  • Problem: Filtration is impossible due to gelatinous precipitate.[1]

  • Solution: Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution instead of the Fieser method. Stir the quenched mixture with Rochelle's salt solution for 2 hours until layers separate cleanly.

References

  • Seyden-Penne, J. (1997).[1][2] Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.[1] Link[1][2]

  • Burkhardt, E. R., & Matos, K. (2006).[1][2] Boron Reagents in Process Chemistry: Excellent Tools for Selective Reductions.[1] Chemical Reviews, 106(7), 2617–2650.[1][2] Link[1][2]

  • Periasamy, M., & Thirumalaikumar, M. (2000).[1][2] Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151.[1][2] Link

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 24: Chemoselectivity). Link

Sources

Method

Application Notes and Protocols for the Functionalization of the C4 Position in 1-(Pyridin-2-yl)-pyrazoles

Introduction: The Strategic Importance of the 1-(Pyridin-2-yl)-pyrazole Scaffold and its C4 Position The 1-(pyridin-2-yl)-pyrazole framework is a privileged scaffold in modern medicinal chemistry and materials science.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-(Pyridin-2-yl)-pyrazole Scaffold and its C4 Position

The 1-(pyridin-2-yl)-pyrazole framework is a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Its prevalence in numerous biologically active compounds stems from its unique combination of a hydrogen bond acceptor (pyridine ring) and a versatile pyrazole core, which can be readily functionalized to modulate its physicochemical properties and biological target interactions.[3][4][5] The functionalization of the C4 position of the pyrazole ring is of particular strategic importance, as substituents at this position can significantly influence the molecule's conformation, electronic distribution, and ultimately, its therapeutic efficacy or material properties.[6] This guide provides a comprehensive overview of the key synthetic strategies for the selective functionalization of the C4 position of 1-(pyridin-2-yl)-pyrazoles, complete with detailed protocols and mechanistic insights for researchers in drug discovery and chemical development.

Part 1: Electrophilic Substitution at the C4 Position: A Direct Pathway to Functionalization

The pyrazole ring is an electron-rich aromatic system, with the C4 position being the most susceptible to electrophilic attack.[3][7][8] This inherent reactivity provides a direct route for the introduction of various functional groups.

Halogenation: Gateway to Further Transformations

The introduction of a halogen atom at the C4 position is a crucial first step for many subsequent cross-coupling reactions. The choice of halogenating agent and reaction conditions allows for the selective installation of bromine, iodine, or chlorine.

Protocol 1: Electrophilic Bromination of 1-(pyridin-2-yl)-pyrazole

This protocol describes a general procedure for the selective bromination of the C4 position using N-bromosuccinimide (NBS).

Materials:

  • 1-(pyridin-2-yl)-pyrazole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN)

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 1-(pyridin-2-yl)-pyrazole (1.0 eq) in acetonitrile in a round-bottom flask.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-bromo-1-(pyridin-2-yl)-pyrazole.

Troubleshooting:

  • Formation of di-brominated product: Reduce the stoichiometry of NBS to 1.0 equivalent.

  • Incomplete reaction: Gently heat the reaction mixture (e.g., to 40-50 °C) or increase the reaction time.

Nitration: Introducing a Versatile Nitro Group

Nitration of the C4 position introduces a nitro group, which can be a valuable functional handle for further transformations, such as reduction to an amine.[9][10]

Protocol 2: C4-Nitration of 1-(pyridin-2-yl)-pyrazole

This protocol outlines the nitration using a standard mixture of nitric and sulfuric acids.

Materials:

  • 1-(pyridin-2-yl)-pyrazole

  • Fuming nitric acid (HNO₃)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice bath

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 1-(pyridin-2-yl)-pyrazole to the cold sulfuric acid with continuous stirring.

  • Add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature and monitor by TLC.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry to obtain 4-nitro-1-(pyridin-2-yl)-pyrazole.

Safety Precaution: Handle fuming nitric acid and concentrated sulfuric acid with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment.

Formylation via the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for introducing a formyl group onto electron-rich aromatic rings, including the C4 position of pyrazoles.[11][12] This reaction provides a direct route to pyrazole-4-carbaldehydes, which are versatile intermediates in organic synthesis.[13]

Protocol 3: Vilsmeier-Haack Formylation of 1-(pyridin-2-yl)-pyrazole

Materials:

  • 1-(pyridin-2-yl)-pyrazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cold DMF with stirring to form the Vilsmeier reagent.

  • To this mixture, add 1-(pyridin-2-yl)-pyrazole portion-wise, maintaining the temperature below 10 °C.

  • After the addition, heat the reaction mixture (e.g., to 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium carbonate) until the product precipitates.

  • Filter the solid, wash with water, and dry to yield 1-(pyridin-2-yl)-1H-pyrazole-4-carbaldehyde.

Vilsmeier-Haack Reaction Mechanism

Vilsmeier_Haack DMF DMF Vilsmeier_reagent Vilsmeier Reagent [ClCH=N⁺(CH₃)₂]Cl⁻ DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ Pyrazole 1-(pyridin-2-yl)-pyrazole Intermediate Sigma Complex Pyrazole->Intermediate + Vilsmeier Reagent Product 4-Formyl-1-(pyridin-2-yl)-pyrazole Intermediate->Product - H⁺

Caption: The Vilsmeier-Haack reaction mechanism for the formylation of pyrazoles.

Part 2: Metal-Catalyzed Cross-Coupling Reactions at the C4 Position

For the construction of more complex molecular architectures, metal-catalyzed cross-coupling reactions are indispensable tools. These reactions typically utilize a C4-halo-1-(pyridin-2-yl)-pyrazole as the starting material.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds between a halide and a boronic acid derivative, catalyzed by a palladium complex.[14][15][16]

Protocol 4: Suzuki-Miyaura Coupling of 4-Iodo-1-(pyridin-2-yl)-pyrazole

This protocol provides a general procedure for the Suzuki coupling of a 4-iodopyrazole derivative with an arylboronic acid.[14]

Materials:

  • 4-Iodo-1-(pyridin-2-yl)-pyrazole

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃ or Cs₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water or DME/water)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or microwave vial, add 4-iodo-1-(pyridin-2-yl)-pyrazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to obtain the 4-aryl-1-(pyridin-2-yl)-pyrazole.

Catalyst System Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O9075-95[14]
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10080-98[17]
XPhos Pd G2K₂CO₃EtOH/H₂O80 (Microwave)85-99[17]
Table 1: Common conditions for Suzuki-Miyaura coupling of halopyrazoles.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ PdII_R2_complex R¹-Pd(II)L₂-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 regenerated Product R¹-R² RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[18][19][20] This reaction is highly valuable for introducing alkynyl functionalities at the C4 position.

Protocol 5: Sonogashira Coupling of 4-Bromo-1-(pyridin-2-yl)-pyrazole

Materials:

  • 4-Bromo-1-(pyridin-2-yl)-pyrazole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-bromo-1-(pyridin-2-yl)-pyrazole (1.0 eq) and the terminal alkyne (1.2 eq) in the chosen solvent.

  • Add the palladium catalyst (e.g., 2-5 mol%), copper(I) iodide (e.g., 5-10 mol%), and the base.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, filter the reaction mixture to remove the ammonium salt precipitate and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the 4-alkynyl-1-(pyridin-2-yl)-pyrazole.

Sonogashira Coupling Catalytic Cycle

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_Pd R¹-Pd(II)L₂-X Pd0->OxAdd_Pd R¹-X Transmetalation_Pd R¹-Pd(II)L₂-C≡CR² OxAdd_Pd->Transmetalation_Pd + Cu-C≡CR² RedElim_Pd Reductive Elimination Transmetalation_Pd->RedElim_Pd RedElim_Pd->Pd0 regenerated Product R¹-C≡CR² RedElim_Pd->Product CuX CuX Cu_Alkyne Cu-C≡CR² CuX->Cu_Alkyne + Alkyne, Base Alkyne H-C≡CR² Cu_Alkyne->CuX + R¹-X, Pd catalyst

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.

Part 3: Direct C-H Functionalization: An Atom-Economical Approach

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials.[21][22][23][24]

Palladium-Catalyzed Direct C-H Alkenylation

Recent advancements have enabled the direct palladium-catalyzed C-H alkenylation of pyrazoles, offering a streamlined route to C4-alkenylated products.[25][26]

Protocol 6: Direct C-H Alkenylation of 1-(pyridin-2-yl)-pyrazole

This protocol is based on a reported method for the direct alkenylation of pyrazoles.[26]

Materials:

  • 1-(pyridin-2-yl)-pyrazole

  • Alkene (e.g., acrylate, styrene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Pyridine

  • Oxidant (e.g., Ag₂CO₃)

  • Solvent (e.g., DMF)

  • Inert atmosphere

Procedure:

  • To a reaction vessel, add 1-(pyridin-2-yl)-pyrazole (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (10 mol%), pyridine (20 mol%), and the oxidant (2.0 eq).

  • Add the solvent and purge the vessel with an inert gas.

  • Heat the reaction mixture (e.g., to 120 °C) and stir for the required time, monitoring by TLC.

  • Cool the mixture, filter through a pad of Celite, and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Direct C-H Functionalization Workflow

CH_Functionalization Start 1-(pyridin-2-yl)-pyrazole Catalyst_Activation Pd(II) Catalyst Activation Start->Catalyst_Activation CH_Activation C-H Activation at C4 Catalyst_Activation->CH_Activation Coupling Coupling with Alkene CH_Activation->Coupling Product_Formation Product Formation and Catalyst Regeneration Coupling->Product_Formation Product C4-Alkenylated Pyrazole Product_Formation->Product

Caption: A simplified workflow for direct C-H functionalization of pyrazoles.

Conclusion and Future Perspectives

The functionalization of the C4 position in 1-(pyridin-2-yl)-pyrazoles is a well-established field with a diverse array of synthetic methodologies. Electrophilic substitution offers a direct route to key intermediates, while metal-catalyzed cross-coupling reactions provide access to a vast chemical space. The emergence of direct C-H functionalization techniques promises more efficient and sustainable synthetic routes in the future. As the demand for novel therapeutics and advanced materials continues to grow, the development of innovative and selective methods for the C4-functionalization of this important scaffold will undoubtedly remain a key area of research.

References

  • Han, S. J., Kim, H. T., & Joo, J. M. (2016). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(2), 689–698. [Link]

  • Han, S. J., Kim, H. T., & Joo, J. M. (2015). Direct C–H Alkenylation of Functionalized Pyrazoles. The Journal of Organic Chemistry, 81(2), 689-698. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. [Link]

  • Brito, I., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5587. [Link]

  • Nakayama, J., et al. (1976). Electrophilic substitution in n-aryl-2-pyrazolines: Reactions with 1,3-dithioles. Journal of the Chemical Society, Perkin Transactions 1, 1426-1429. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Kyung Hee University Repository. [Link]

  • Gommermann, N., & Knochel, P. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(15), 3374–3377. [Link]

  • Joo, J. M., et al. (2014). Catalytic C–H Allylation and Benzylation of Pyrazoles. The Journal of Organic Chemistry, 79(17), 8011–8020. [Link]

  • SlideShare. (2018). Pyrazole. [Link]

  • Wang, C., et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry, 16(1), 107–111. [Link]

  • De Pooter, T., & D'hooghe, M. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(32), 5203–5215. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. [Link]

  • Li, Y., et al. (2017). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. RSC Advances, 7(1), 223–230. [Link]

  • Jasperse, C. (n.d.). 5 Major Electrophilic Aromatic Substitution Reactions Activating. [Link]

  • Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. [Link]

  • Talaviya, R., et al. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 269, 00014. [Link]

  • Wang, Z., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9111–9115. [Link]

  • Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 284–293. [Link]

  • Jedinak, L., et al. (2019). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Molecules, 24(21), 3848. [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. [Link]

  • Krasavin, M., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ARKIVOC, 2016(5), 233–247. [Link]

  • Al-Tel, T. H. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2206. [Link]

  • Quiroga, J., & Insuasty, B. (2020). Recent advances in the synthesis of new pyrazole derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

  • Zhang, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 873–882. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • ResearchGate. (2025). Advances in Pyrazolone Functionalization: A Review Since 2020. [Link]

  • IntechOpen. (2018). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • Wang, Z., et al. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 9(16), 9111–9115. [Link]

  • Zhang, Y., et al. (2024). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 20, 873–882. [Link]

  • Gomes, M. J., et al. (2022). Synthesis of Chromone-Related Pyrazole Compounds. Molecules, 27(19), 6296. [Link]

  • Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part II. Pyrazole and imidazole. Journal of the Chemical Society (Resumed), 4204–4210. [Link]

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  • Zhang, P., et al. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition, 57(11), 2939–2943. [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in N-Arylation of Pyrazole-4-carboxylates

Welcome to the technical support center for the N-arylation of pyrazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-arylation of pyrazole-4-carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regioselective C-N bond formation on the pyrazole scaffold. The inherent electronic similarity of the two nitrogen atoms in the pyrazole ring often leads to challenges in controlling the regioselectivity of N-functionalization, resulting in mixtures of N1 and N2-arylated isomers.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to rationalize your observations and strategically optimize your reaction conditions for the desired regiochemical outcome.

Troubleshooting Guide: Navigating Regioselectivity Challenges

This section is structured in a question-and-answer format to directly address common problems encountered during the N-arylation of pyrazole-4-carboxylates.

Question 1: My N-arylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1-arylated product?

Answer:

Achieving high N1-selectivity is a frequent objective, and it is influenced by a combination of steric and electronic factors. The key is to create a reaction environment that sterically disfavors substitution at the N2 position, which is adjacent to the substituent at the 3- or 5-position of the pyrazole ring.

Underlying Principles:

  • Steric Hindrance: The substituent on the pyrazole ring (in this case, at the 3- or 5-position) can sterically hinder the approach of the arylating agent to the adjacent N2 nitrogen. By choosing appropriately bulky reagents, you can amplify this effect to favor N1-arylation.

  • Catalyst/Ligand System: In transition metal-catalyzed reactions, such as the Buchwald-Hartwig or Ullmann couplings, the size and shape of the ligand coordinated to the metal center play a crucial role in directing the regioselectivity. Bulky ligands can create a sterically demanding environment around the catalytic center, further promoting reaction at the less hindered N1 position.

Troubleshooting Workflow:

dot graph TD { A[Start: Poor N1-Selectivity] --> B{Evaluate Steric Factors}; B --> C[Increase Steric Bulk of Arylating Agent]; B --> D[Employ Bulky Ligands]; C --> E{Reaction Improvement?}; D --> E; E -- Yes --> F[Optimize Other Parameters]; E -- No --> G[Consider Alternative Strategy]; F --> H[End: High N1-Selectivity]; G --> H;

} caption: "Workflow for Improving N1-Selectivity"

Experimental Protocols:

Protocol 1: Ligand Screening for Buchwald-Hartwig N-Arylation

This protocol outlines a general procedure for screening bulky phosphine ligands to enhance N1-selectivity.

  • Reaction Setup: To an oven-dried Schlenk tube, add the pyrazole-4-carboxylate (1.0 mmol), aryl halide (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), the phosphine ligand (0.08 mmol, 8 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL) via syringe.

  • Reaction: Seal the tube and heat the mixture at 100-120 °C for 12-24 hours.

  • Analysis: After cooling, analyze the crude reaction mixture by ¹H NMR or LC-MS to determine the N1:N2 isomeric ratio.

LigandTypical N1:N2 RatioReference
XPhosModerate to Good[2]
RuPhosModerate to Good
tBuBrettPhosGood to Excellent[3]
AdBrettPhosPotentially higher selectivity due to increased bulk[4]
Question 2: I am observing low overall yield and significant starting material decomposition. What are the likely causes and how can I mitigate them?

Answer:

Low yields and decomposition often point to issues with the reaction conditions being too harsh or incompatible with the functional groups on your substrates. The choice of base, solvent, and temperature are critical parameters to investigate.

Underlying Principles:

  • Base Strength and Solubility: The base deprotonates the pyrazole NH, activating it for arylation. However, a base that is too strong can lead to side reactions and degradation. The solubility of the base in the reaction solvent also impacts its effectiveness.

  • Solvent Polarity: The solvent influences the solubility of reactants and the stability of intermediates. Aprotic polar solvents like DMF or DMSO can promote the desired reaction but may also facilitate decomposition pathways at elevated temperatures.[5]

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate decomposition. Finding the optimal temperature is a balance between achieving a reasonable reaction time and maintaining the integrity of the starting materials and products.

Troubleshooting Steps:

  • Base Screening: If using a strong base like NaH or KHMDS, consider switching to a milder inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[6]

  • Solvent Evaluation: Compare a polar aprotic solvent (e.g., DMF, DMSO) with a nonpolar aprotic solvent (e.g., toluene, dioxane). Sometimes a less polar solvent can suppress decomposition pathways.[4][5]

  • Temperature Titration: Run the reaction at a lower temperature for a longer duration. For example, if the reaction is failing at 120 °C, try running it at 100 °C or even 80 °C.

  • Catalyst and Ligand Stability: Ensure that the chosen catalyst and ligand are stable under the reaction conditions. Some palladium catalysts can be sensitive to high temperatures and certain bases.

Question 3: My N-arylation is favoring the N2 isomer. Are there specific conditions that promote N2-selectivity?

Answer:

While N1-arylation is often desired due to steric control, there are instances where the N2 isomer is the target. Achieving N2-selectivity can be more challenging and often relies on more subtle electronic and coordination effects.

Underlying Principles:

  • Chelation Control: In some cases, a substituent on the pyrazole ring can chelate to the metal catalyst, directing the arylation to the adjacent N2 position. This is a powerful strategy but is highly dependent on the specific substrate.

  • Ligand Effects: Less sterically hindered ligands may allow for coordination to the N2 position. Additionally, ligands with specific electronic properties can influence the relative nucleophilicity of the two nitrogen atoms in the pyrazolate intermediate.[7][8]

  • Reaction Mechanism: Ullmann-type couplings, which are copper-catalyzed, can sometimes exhibit different regioselectivity compared to palladium-catalyzed Buchwald-Hartwig reactions due to different reaction mechanisms.[6][9][10]

Strategies to Favor N2-Arylation:

  • Ligand Choice: Experiment with less bulky, electron-rich ligands in both palladium and copper-catalyzed systems. For copper-catalyzed reactions, diamine ligands have shown promise.[10][11]

  • Catalyst System: Evaluate copper-based catalyst systems (e.g., CuI, Cu₂O) in combination with ligands like 1,10-phenanthroline or various diamines.[6][10]

  • Solvent and Base Combination: The interplay between the solvent and base can influence the aggregation state of the pyrazolate salt, which in turn can affect the regioselectivity. A systematic screen of different combinations is often necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable catalyst systems for regioselective N-arylation of pyrazoles?

A1: For N1-selectivity, palladium catalysts with bulky phosphine ligands such as tBuBrettPhos and XPhos are often very effective.[2][3] For Ullmann-type couplings, copper(I) salts with diamine or 1,10-phenanthroline ligands are commonly used and can provide good yields, though regioselectivity can be substrate-dependent.[6][10][11]

Q2: How does the electronic nature of the aryl halide affect the regioselectivity?

A2: The electronic properties of the aryl halide primarily affect the reaction rate rather than the regioselectivity. Aryl halides with electron-withdrawing groups are generally more reactive in both Buchwald-Hartwig and Ullmann couplings. However, the regioselectivity is predominantly governed by the steric and electronic environment of the pyrazole substrate and the catalyst system.

Q3: Can protecting groups be used to control regioselectivity?

A3: Yes, a protecting group strategy can be a powerful tool. For instance, a bulky protecting group can be installed on one of the pyrazole nitrogens, forcing the arylation to occur at the other nitrogen. Subsequent deprotection yields the desired regioisomer. The SEM (2-(trimethylsilyl)ethoxymethyl) group has been used effectively in this manner.[12]

Q4: Are there any metal-free methods for N-arylation of pyrazoles?

A4: While less common for pyrazole-4-carboxylates, metal-free N-arylation methods using diaryliodonium salts have been developed for other pyrazole systems.[13] These reactions often proceed via a different mechanism and may offer alternative regioselectivity profiles.

References

  • Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. Available at: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - The Journal of Organic Chemistry - ACS Figshare. ACS Figshare. Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles - PMC. National Center for Biotechnology Information. Available at: [Link]

  • C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. MDPI. Available at: [Link]

  • Mild Conditions for Copper‐Catalysed N‐Arylation of Pyrazoles - ResearchGate. ResearchGate. Available at: [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Screening Reaction Conditions for N 2 Selective Arylation of 1 - ResearchGate. ResearchGate. Available at: [Link]

  • Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles | Organic Letters - ACS Publications. American Chemical Society. Available at: [Link]

  • Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Catalytic Ullmann‐Type N‐Arylation to Access Medicinally Important SuFEx‐able Pyrazolo[1,5‐a]Quinoxalinones | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Synthesis of substituted N-heterocycles by N-arylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • C-H bonds as ubiquitous functionality: a general approach to complex arylated pyrazoles via sequential regioselective C-arylation and N-alkylation enabled by SEM-group transposition - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. ResearchGate. Available at: [Link]

  • Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles | Sciety. Sciety. Available at: [Link]

  • Sequential regioselective arylation of pyrazolones with diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. MDPI. Available at: [Link]

  • Magnetic Catalysts in Ullmann-Type N-Arylation Reactions - Encyclopedia.pub. Encyclopedia.pub. Available at: [Link]

  • Efficient pyrazole moiety-containing ligands for Cu-catalyzed O-arylation of phenols - Semantic Scholar. Semantic Scholar. Available at: [Link]

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Sources

Optimization

minimizing side reactions during hydrolysis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Technical Support Center: Hydrolysis of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Welcome to the technical support center for the hydrolysis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is des...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrolysis of Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Welcome to the technical support center for the hydrolysis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. Here, we address common challenges, provide troubleshooting advice, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired carboxylic acid product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when hydrolyzing this specific ester?

The main challenge arises from the electronic nature of the heteroaromatic system. The pyrazole ring, substituted with an electron-withdrawing pyridin-2-yl group, renders the C4-position susceptible to decarboxylation once the carboxylic acid is formed. This side reaction is often promoted by elevated temperatures, leading to a loss of the desired product. Therefore, the key is to achieve complete hydrolysis under conditions mild enough to prevent subsequent decarboxylation.

Q2: What are the recommended starting conditions for a standard hydrolysis?

For a robust and generally applicable starting point, a base-mediated hydrolysis (saponification) at or below room temperature is recommended. Lithium hydroxide (LiOH) is often the base of choice.

  • Rationale for LiOH: While common bases like NaOH and KOH are effective for saponification, LiOH offers distinct advantages in sensitive systems. The smaller lithium cation can coordinate more strongly to the carbonyl oxygen, which may stabilize the tetrahedral intermediate and accelerate the reaction at lower temperatures.[1][2] This allows for milder conditions, which is critical for suppressing the decarboxylation side reaction. Furthermore, LiOH is known to be effective in aqueous/organic solvent mixtures like THF/water, which can aid in substrate solubility.[3]

A typical starting protocol involves dissolving the ester in a mixture of tetrahydrofuran (THF) and water, cooling the solution to 0 °C, and adding 1.1 to 1.5 equivalents of LiOH monohydrate. The reaction is then stirred at 0 °C to room temperature and monitored by TLC or LC-MS until completion.

Q3: My reaction is proceeding very slowly or appears incomplete. What steps can I take?

Incomplete conversion is a common issue, often stemming from insufficient base, low temperature, or poor solubility.

  • Increase Base Equivalents: Stoichiometric amounts of base can be consumed by any acidic impurities. Increase the equivalents of LiOH incrementally, for example, from 1.5 to 2.0 or even 3.0 equivalents.

  • Solvent Composition: The ratio of THF to water can be adjusted to improve the solubility of the starting ester. A common starting point is a 2:1 or 3:1 mixture of THF:H2O.[4] If solubility remains an issue, using methanol as a co-solvent can also be effective.

  • Gentle Warming: If the reaction is clean but slow at room temperature, you may cautiously warm the mixture to 30-40°C. However, monitor carefully for the appearance of any decarboxylation byproduct.[5] It is crucial to balance the rate of hydrolysis with the rate of potential side reactions.

Q4: I'm observing a significant byproduct that I suspect is the decarboxylated compound. How can I prevent this?

The formation of 1-(pyridin-2-yl)-1H-pyrazole is a strong indicator of decarboxylation. This side reaction is highly temperature-dependent.[6][7]

  • Strict Temperature Control: The most critical factor is to maintain a low temperature throughout the reaction and work-up. Conduct the hydrolysis at 0 °C, or even cooler if your equipment allows, and allow it to stir for a longer period (e.g., 12-24 hours).

  • Careful Acidification: During the work-up, the acidification step to protonate the carboxylate salt should be performed slowly at 0 °C.[8] A rapid, exothermic neutralization can create localized hot spots, promoting decarboxylation. Use a dilute acid like 1M HCl and add it dropwise with vigorous stirring while monitoring the pH.

  • Choice of Base: While less common, in some systems, using a weaker base like potassium carbonate (K₂CO₃) at slightly elevated temperatures might provide a pathway to the carboxylate salt while minimizing exposure to strongly basic conditions that could favor other degradation pathways. However, for this specific substrate, temperature remains the primary concern.[7]

Q5: Is acidic hydrolysis a viable alternative?

Acidic hydrolysis is generally not recommended for this substrate. It typically requires high temperatures (often reflux), which would almost certainly lead to significant decarboxylation of the pyrazole-4-carboxylic acid product.[9] The pyridine nitrogen would also be protonated under these conditions, further activating the system towards potential degradation. Basic hydrolysis under mild conditions is the preferred and more controllable method.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution
Incomplete Reaction (Starting material remains after 24h)1. Insufficient base.2. Poor substrate solubility.3. Low reaction temperature.1. Increase LiOH to 2-3 equivalents.2. Adjust THF/H₂O ratio; consider adding MeOH as a co-solvent.3. Allow reaction to warm to RT; if necessary, gently warm to 30-40°C and monitor closely.
Low Yield with Byproduct Detected (Mass corresponding to loss of CO₂)1. Decarboxylation of the product.2. Reaction temperature is too high.3. Work-up acidification was too fast/exothermic.1. Run the reaction at a lower temperature (0 °C or below).2. Avoid any heating.3. Perform acidification slowly at 0 °C with dilute acid (e.g., 1M HCl).
Difficulty Isolating Product (Product remains in the aqueous layer)1. Product is zwitterionic or a salt.2. Incorrect pH during extraction.1. Carefully adjust the pH of the aqueous layer to the isoelectric point (typically pH 3-4 for such compounds) to precipitate the product.2. If it remains soluble, saturate the aqueous layer with NaCl before extraction.
Reaction Mixture is Dark/Polymeric 1. Substrate or product degradation.1. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).2. Use degassed solvents.3. Re-evaluate the temperature; run at 0 °C or below.

Detailed Experimental Protocols

Protocol A: Recommended Standard Hydrolysis
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate (1.0 eq).

  • Dissolution: Add a mixture of THF and water (e.g., 3:1 v/v, sufficient to make a ~0.1 M solution). Stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and stir for 15 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq) in a single portion.

  • Reaction: Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature over 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching & Work-up:

    • Once the starting material is consumed, cool the mixture back to 0 °C in an ice bath.

    • Slowly add 1M HCl dropwise with vigorous stirring, maintaining the temperature below 10 °C. Adjust the pH to ~3-4. A precipitate of the carboxylic acid product may form.

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Mechanistic Insights & Process Logic

To effectively troubleshoot, it is essential to understand the underlying chemical pathways. The desired reaction is a saponification, an irreversible process under basic conditions, while the primary side reaction is thermal decarboxylation.[10]

Diagram 1: Saponification Pathway

The hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion attacks the electrophilic ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion to form the carboxylic acid, which is immediately deprotonated by the basic conditions to yield the carboxylate salt.[11]

Saponification Ester Ester (Substrate) TI Tetrahedral Intermediate Ester->TI OH OH⁻ (from LiOH) OH->TI TI_2 Tetrahedral Intermediate MeO ⁻OCH₃ (Methoxide) Acid Carboxylic Acid Acid_2 Carboxylic Acid TI_2->MeO TI_2->Acid Salt Carboxylate Salt (Product) Acid_2->Salt Base Base (OH⁻ or ⁻OCH₃) Base->Salt

Caption: The irreversible saponification mechanism.

Diagram 2: Decarboxylation Side Reaction

The pyrazole-4-carboxylic acid product, especially when protonated, can lose carbon dioxide upon heating. The electron-withdrawing nature of the N-pyridinyl substituent can stabilize the transient carbanion intermediate at the C4 position, facilitating this undesired pathway.

Decarboxylation cluster_heat Undesired Pathway (Heat-Induced) Acid Product (Carboxylic Acid) Heat Δ (Heat) Acid->Heat Intermediate Carbanion Intermediate (transient) Heat->Intermediate CO2 CO₂ Intermediate->CO2 Byproduct Decarboxylated Byproduct (1-(pyridin-2-yl)-1H-pyrazole) Intermediate->Byproduct + H⁺

Caption: The temperature-induced decarboxylation side reaction.

Diagram 3: Troubleshooting Flowchart

This flowchart provides a logical sequence for diagnosing and solving common issues during the hydrolysis procedure.

Troubleshooting start Start Reaction (LiOH, THF/H₂O, 0°C) monitor Monitor by TLC/LC-MS after 12h start->monitor complete Is Reaction Complete? monitor->complete byproduct Is Decarboxylation Byproduct Observed? complete->byproduct Yes troubleshoot Troubleshoot Incomplete Reaction complete->troubleshoot No proceed Proceed to Careful Acidic Workup at 0°C byproduct->proceed No solve_decarb Reduce Temperature (run at 0°C or below) Ensure workup is cold byproduct->solve_decarb Yes increase_base Increase LiOH (2.0-3.0 eq) troubleshoot->increase_base adjust_solvent Adjust Solvent Ratio (e.g., add MeOH) troubleshoot->adjust_solvent gentle_warm Allow to Warm to RT (Max 30-40°C) troubleshoot->gentle_warm solve_decarb->start Restart Reaction increase_base->monitor adjust_solvent->monitor gentle_warm->monitor

Sources

Troubleshooting

improving stability of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in solution

Technical Support Center: Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate A Guide to Improving Solution Stability for Researchers Welcome to the technical support center for methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carbox...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support center for methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate. As Senior Application Scientists, we understand that maintaining the stability of your compounds in solution is critical for generating reliable and reproducible experimental data. This guide is designed to provide you with a comprehensive understanding of the potential stability challenges associated with this molecule and to offer practical, actionable solutions.

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a generally stable pyrazole core. However, its structure also contains two key features that can be susceptible to degradation in solution: a methyl ester functional group and a basic pyridine ring. The primary pathway of degradation for this molecule is the hydrolysis of the methyl ester, particularly under acidic or basic conditions, to form its corresponding carboxylic acid.

This guide will walk you through common questions, in-depth troubleshooting, and robust protocols to help you mitigate these stability issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate in solution?

A1: The most common degradation pathway is the hydrolysis of the methyl ester group to form 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid.[1][2] This reaction is catalyzed by the presence of acid (H⁺) or base (OH⁻) in aqueous solutions.[3] The pyrazole ring itself is generally stable and resistant to degradation under typical experimental conditions.[4][5]

Q2: How does pH affect the stability of the compound?

A2: pH is the most critical factor influencing the stability of this compound in aqueous media.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis (saponification) of the ester is typically rapid.

  • Acidic Conditions (pH < 6): Acid-catalyzed hydrolysis can also occur, though often at a slower rate than base-catalyzed hydrolysis.

  • Neutral Conditions (pH ~7): Stability is generally highest around neutral pH, but hydrolysis can still occur over extended periods, especially at elevated temperatures. The pyridine nitrogen can also be protonated at lower pH, which may influence solubility and reactivity.[6]

Q3: What are the ideal storage conditions for a stock solution?

A3: For maximum stability, stock solutions should be prepared in a high-purity, anhydrous aprotic solvent such as DMSO or DMF. These solutions should be stored at -20°C or -80°C in tightly sealed containers to prevent moisture absorption.[7][8] For many heterocyclic compounds, storage under an inert gas like argon or nitrogen is also recommended to prevent potential long-term oxidative degradation.[9]

Q4: Can this compound degrade when exposed to light?

A4: Yes, pyrazole derivatives can be susceptible to photodegradation.[1][10] While the pyrazole core offers some photostability, prolonged exposure to light, especially UV radiation, can induce photochemical reactions. It is always best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide: Diagnosing and Solving Instability

Experiencing compound degradation can be a significant setback. This section provides a logical framework for identifying the root cause of instability and implementing effective solutions.

Issue 1: Rapid Loss of Parent Compound in Aqueous Buffers

You observe a rapid decrease in the concentration of the parent compound, often accompanied by the appearance of a more polar peak in your LC-MS analysis.

  • Most Likely Cause: pH-mediated hydrolysis of the methyl ester.

  • Causality Explained: Water acts as a nucleophile, attacking the carbonyl carbon of the ester. This process is significantly accelerated by hydroxide ions (at high pH) or hydronium ions (at low pH), which catalyze the reaction. The resulting carboxylic acid is more polar and will typically have a shorter retention time on a reverse-phase HPLC column.

  • Troubleshooting Workflow:

    G Start Degradation Observed in Aqueous Buffer CheckpH Is buffer pH outside the 6.5-7.5 range? Start->CheckpH HighpH Action: Use a buffer closer to pH 7.0. Prepare fresh buffer. CheckpH->HighpH Yes (pH > 7.5) LowpH Action: Adjust buffer to pH ~7.0. Avoid strongly acidic additives. CheckpH->LowpH Yes (pH < 6.5) CheckTemp Is the experiment run at elevated temperatures (>37°C)? CheckpH->CheckTemp No HighpH->CheckTemp LowpH->CheckTemp HighTemp Action: Minimize incubation time. Run controls to quantify thermal degradation. CheckTemp->HighTemp Yes CheckTime Are solutions prepared long before use (>8 hours)? CheckTemp->CheckTime No HighTemp->CheckTime LongTime Action: Prepare working solutions fresh from frozen aprotic stock just before use. CheckTime->LongTime Yes Stable Problem Likely Resolved CheckTime->Stable No LongTime->Stable

    Caption: Troubleshooting workflow for aqueous instability.

Issue 2: Appearance of Multiple, Unidentified Impurities

Your analysis shows several small, unexpected peaks that are not consistent with the primary carboxylic acid degradant.

  • Potential Causes: Oxidation or photodegradation.

  • Causality Explained:

    • Oxidation: Although the pyrazole ring is relatively resistant, other parts of the molecule could be susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides (which can form in older ether solvents).[1] This can lead to hydroxylated species or N-oxides.

    • Photodegradation: High-energy light can break chemical bonds and induce complex reactions, leading to a variety of minor products.[11]

  • Diagnostic & Mitigation Steps:

    • Protect from Light: Repeat a small-scale experiment in complete darkness (e.g., wrapped in foil). If the impurity profile is cleaner, photodegradation is a contributing factor.

    • De-gas Solvents: If using aqueous buffers, sparging with nitrogen or argon before adding the compound can remove dissolved oxygen and minimize oxidation.

    • Use High-Purity Solvents: Ensure all solvents are fresh and of high purity. Avoid using old bottles of ethers (like THF or Dioxane) which may contain peroxides.

    • Consider Antioxidants: For long-term experiments, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) may be considered, but its compatibility with the experimental system must be verified.

Experimental Protocols

Adhering to rigorous experimental protocols is the best way to ensure the stability of your compound.

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the standard procedure for preparing a concentrated stock solution for long-term storage.

  • Weighing: Accurately weigh the required amount of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate solid in a clean, dry vial.

  • Solvent Addition: Add high-purity, anhydrous DMSO (or DMF) to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber or foil-wrapped tubes. This prevents repeated freeze-thaw cycles of the main stock.

  • Storage: Tightly cap the aliquots and store them at -20°C or, for maximum longevity, at -80°C.

Protocol 2: Forced Degradation (Stress Testing) Study

This is a self-validating protocol to definitively identify the degradation liabilities of the compound under your specific experimental conditions. It involves intentionally exposing the compound to harsh conditions.

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: Aliquot this solution into separate, clearly labeled vials for each condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Heat at 60°C.

    • Photolytic Stress: Expose to a photostability chamber or direct laboratory light.

    • Control: Keep one aliquot at room temperature, protected from light.

  • Incubation: Incubate all samples for a defined period (e.g., 24 hours).

  • Analysis: Neutralize the acidic and basic samples, then analyze all samples by LC-MS.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. The conditions that show a significant decrease in the parent peak and the formation of new peaks reveal the primary degradation pathways. This allows you to proactively avoid those specific conditions in your future experiments.

Data Summary & Visualization

Chemical Degradation Pathway

The primary degradation mechanism is ester hydrolysis.

G cluster_0 Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate cluster_1 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid a a b b a->b H₂O (H⁺ or OH⁻) ------------------ Ester Hydrolysis

Caption: Primary hydrolytic degradation pathway.

Table 1: Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO, Anhydrous DMFAprotic solvents prevent hydrolysis.
Storage Temperature -20°C (short-term), -80°C (long-term)Low temperatures slow down all chemical degradation processes.
Working Solution Prep Prepare fresh from stock for each experimentMinimizes time the compound spends in potentially destabilizing aqueous media.
Container Type Tightly sealed amber glass vials or foil-wrapped tubesProtects from moisture and light.[1]

References

  • Synquest Labs. 1-Methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet.

  • Combi-Blocks, Inc. Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety Data Sheet. (2023-03-25).

  • RSC Publishing. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024-12-11).

  • Fisher Scientific. 1-Methyl-1H-pyrazole-4-carboxylic acid - Safety Data Sheet. (2011-06-27).

  • BenchChem. Technical Support Center: Enhancing the Stability of Pyrazole Compounds in Solution.

  • TCI (Shanghai) Development Co., Ltd. Methyl 1H-Pyrazole-4-carboxylate.

  • AK Scientific, Inc. Methyl 3-nitro-1H-pyrazole-4-carboxylate - Safety Data Sheet.

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles.

  • RSC Publishing. Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning.

  • Karger, P. G. Protective Groups in Organic Chemistry. (1999).
  • Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro- pyrazine-2-carboxylic acid. (2014).

  • Journal of the Mexican Chemical Society. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2010).

  • PubChem. 1-methyl-3-(pyridin-2-yl)-1h-pyrazole-4-carboxylic acid.

  • Santa Cruz Biotechnology. 5-methyl-1-pyridin-2-yl-1H-pyrazole-4-carboxylic acid.

  • Journal of the American Chemical Society. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. (2024).

  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan.

  • Future Medicinal Chemistry. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

  • ResearchGate. The Stability of Pyridine Nucleotides.

Sources

Optimization

Technical Guide: Recrystallization &amp; Purification of 1-(Pyridin-2-yl)-Pyrazole Derivatives

This guide serves as a specialized technical resource for the purification of 1-(pyridin-2-yl)-pyrazole derivatives. It is designed for organic chemists and process engineers encountering difficulties with regioisomer se...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of 1-(pyridin-2-yl)-pyrazole derivatives. It is designed for organic chemists and process engineers encountering difficulties with regioisomer separation, oiling out, or low recovery yields.

Executive Summary & Chemical Context

1-(Pyridin-2-yl)-pyrazole derivatives are critical bidentate ligands in coordination chemistry and pharmacophores in drug discovery (e.g., p38 MAP kinase inhibitors). Their synthesis—typically via the condensation of 2-hydrazinopyridine with 1,3-diketones—often yields a mixture of regioisomers (1,3- vs. 1,5-substituted) and unreacted hydrazine impurities.

These compounds possess moderate polarity and often exhibit low-to-medium melting points (50°C – 120°C), making them prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing. This guide provides a logic-driven approach to solvent selection to overcome these specific physical chemistry challenges.

Solvent Selection Strategy

The purification strategy depends heavily on whether your primary goal is removing general impurities or separating regioisomers.

Primary Solvent Classes
Solvent ClassExamplesRole in Pyrazole Purification
Protics (Alcohols) Ethanol (EtOH), Isopropanol (IPA)Primary Choice. Excellent for dissolving polar impurities. High temperature coefficient of solubility for these ligands.
Non-Polars Hexane, Cyclohexane, HeptaneAnti-Solvent. Used to induce precipitation or purify the more lipophilic regioisomer (often the 1,5-isomer).
Polar Aprotics Ethyl Acetate (EtOAc), Acetonitrile (MeCN)Modifier. Used in mixtures to prevent oiling out. MeCN is particularly good for removing colored tarry impurities.
Chlorinated Dichloromethane (DCM), ChloroformSolubilizer. Too strong for crystallization alone; used only to dissolve crude tars before adding an anti-solvent.
Solvent Decision Matrix

The following logic flow dictates the optimal solvent system based on your crude material's behavior.

SolventSelection Start Analyze Crude Material IsomerMix Is it a Regioisomer Mixture? Start->IsomerMix SingleComp Single Isomer (General Purity) Start->SingleComp FractCryst Fractional Crystallization IsomerMix->FractCryst Yes SolubilityTest Solubility Test SingleComp->SolubilityTest Step1 Step 1: Hot Ethanol (Precipitates 1,3-isomer HCl salt) FractCryst->Step1 Step2 Step 2: Evaporate Filtrate -> Hexane (Crystallizes 1,5-isomer base) Step1->Step2 HighSol Too Soluble in EtOH? SolubilityTest->HighSol High Solubility OilsOut Oils Out? SolubilityTest->OilsOut Low MP Solid UseWater Use EtOH/Water (2:1) or Isopropanol HighSol->UseWater Add Anti-solvent UseHex Use Hexane/EtOAc or Cyclohexane OilsOut->UseHex Reduce Polarity

Figure 1: Decision tree for selecting crystallization solvents based on impurity profile and physical state.

Experimental Protocols

Protocol A: Separation of Regioisomers (Fractional Crystallization)

Applicability: When chromatography is not feasible for separating 1,3- and 1,5-substituted pyrazoles.

Scientific Basis: The 1,3-isomer often forms a higher-melting, less soluble hydrochloride salt compared to the 1,5-isomer. We exploit this difference using Ethanol and Hexane sequentially [1].

  • Acidification: Dissolve the crude regioisomer mixture in minimal hot Ethanol. Add 1.1 equivalents of HCl (ethanolic or aqueous).

  • First Crop (1,3-Isomer): Reflux for 30 minutes. Cool slowly to room temperature (RT), then to 0°C.

    • Result: The 1,3-isomer hydrochloride usually precipitates. Filter and wash with cold Ethanol.

  • Basification: Concentrate the filtrate (mother liquor) to dryness. Resuspend the residue in water and neutralize with Ammonium Hydroxide (NH₄OH) to liberate the free base.

  • Second Crop (1,5-Isomer): Extract the free base into Ethyl Acetate, dry, and concentrate. Recrystallize the residue from boiling Hexane or Cyclohexane .

    • Result: The 1,5-isomer crystallizes from the non-polar solvent upon cooling [1].

Protocol B: Purification of Single Isomer (Oiling Out Prevention)

Applicability: For derivatives that form an emulsion (oil) upon cooling.

Scientific Basis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (solidus). To prevent this, we must increase the solubility of the oil phase or decrease the cooling rate.[1]

  • Dissolution: Dissolve crude solid in Isopropanol (IPA) at boiling point.

    • Why IPA? It has a higher boiling point than ethanol, allowing for better dissolution of "gummy" solids, but is less polar, reducing the tendency to oil out compared to water/alcohol mixes.

  • Seeding: Cool to ~50°C. Add a seed crystal. If no seed is available, scratch the inner glass wall with a glass rod to create nucleation sites.[2]

  • Slow Cooling: Wrap the flask in a towel or place it in a warm water bath and let it cool to RT over 3-4 hours. Do not use an ice bath yet.

  • Harvest: Once distinct crystals form, cool to 4°C and filter.

Troubleshooting & FAQs

Q1: My product separates as a yellow/brown oil at the bottom of the flask. How do I fix this?

Diagnosis: You are experiencing "oiling out."[3][4] This is common with pyrazolyl-pyridines due to their moderate melting points. Corrective Action:

  • Reheat the mixture until the oil redissolves.

  • Add a co-solvent: If using Ethanol/Water, add more Ethanol. If using Hexane, add a small amount of Ethyl Acetate or Benzene (if safety permits) to increase the solubility of the oil phase.

  • Trituration: If the oil persists upon cooling, decant the supernatant solvent. Add a small amount of cold Diethyl Ether or Pentane to the oil and scratch vigorously. This often shocks the oil into a solid, which can then be recrystallized normally.

Q2: I have low recovery yield (<40%) using Ethanol.

Diagnosis: 1-(pyridin-2-yl)-pyrazoles are often too soluble in pure Ethanol, even at low temperatures. Corrective Action:

  • Switch Solvent: Use Isopropanol (lower solubility than EtOH) or Cyclohexane (much lower solubility).

  • Use an Anti-solvent: Dissolve in minimal hot Ethanol, then dropwise add Water until persistent cloudiness appears. Heat to clear, then cool.

  • Note: Literature suggests losses in Ethanol can be significantly higher than in Isopropanol for similar pyrazole derivatives [2].[5]

Q3: How do I remove the colored "tar" impurities?

Diagnosis: Oxidized hydrazine residues often form dark tars that co-precipitate. Corrective Action:

  • Activated Charcoal: Dissolve compound in hot Ethanol, add activated charcoal (5% w/w), reflux for 10 mins, and filter through Celite while hot.

  • Solvent Switch: Recrystallize from Acetonitrile (MeCN) . Tars are often less soluble in cooling MeCN than in alcohols.

Q4: Can I separate the regioisomers without making the salt?

Answer: It is difficult but possible. Silica gel chromatography (using Ethyl Acetate/Hexane) is the most reliable method for neutral separation [3]. However, if restricted to crystallization, the Hexane/Cyclohexane system is preferred for the free bases, as the more symmetrical isomer often crystallizes first.

Troubleshooting Workflow (Oiling Out)

OilingOut Start Problem: Product Oils Out CheckTemp Is solution boiling? Start->CheckTemp Reheat Reheat to Dissolve CheckTemp->Reheat No AddSolvent Add 'Good' Solvent (e.g., add EtOH to EtOH/Water) CheckTemp->AddSolvent Yes Reheat->AddSolvent CoolSlow Cool Very Slowly (Insulate Flask) AddSolvent->CoolSlow Seed Add Seed Crystal at T < MP CoolSlow->Seed Success Crystallization Seed->Success Fail Still Oiling? Seed->Fail Triturate Decant & Triturate with Ether/Pentane Fail->Triturate Triturate->Success Solidifies

Figure 2: Step-by-step remediation for oiling out phenomena.

References

  • US Patent 2,998,426 . 1-(p-chlorophenyl)-3(and 5)-methyl-5(and 3)-(4-pyridyl)-pyrazoles. Describes the fractional crystallization of pyrazole-pyridine isomers using Ethanol (for HCl salts) and Hexane (for free bases).[6] Link

  • Zubkov, V.A., et al. "Substances yield after recrystallization from different solvents." ResearchGate, referencing Dependence of anticonvulsant activity of 1-aryl-1,5-dihydro-4H-pyrazole.... Comparison of Ethanol vs. Isopropanol yields.[5] Link

  • Pons, J., et al. "Preparation, separation and characterization of two pyrazolic regioisomers of high purity." Inorganica Chimica Acta, 2011.[7] Details silica chromatography separation and characterization of 1,3 vs 1,5 isomers. Link

  • University of Wisconsin-Madison . "Recrystallization Troubleshooting." Organic Chemistry Laboratory Manual. General techniques for oiling out. Link

Sources

Troubleshooting

overcoming catalyst poisoning when using pyrazole-pyridine ligands

Technical Support Center: Overcoming Catalyst Poisoning in Pyrazole-Pyridine Systems Topic: Catalyst Optimization & Poisoning Mitigation Ligand Class: Pyrazole-Pyridine (N,N-bidentate / N,N,N-pincer) Audience: Senior Che...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Catalyst Poisoning in Pyrazole-Pyridine Systems

Topic: Catalyst Optimization & Poisoning Mitigation Ligand Class: Pyrazole-Pyridine (N,N-bidentate / N,N,N-pincer) Audience: Senior Chemists, Process Engineers, Drug Discovery Leads[1]

Core Directive: The Technical Support Interface

Welcome to the Pyrazole-Pyridine Ligand Support Center. You are likely here because your reaction—whether a cross-coupling, oxidation, or hydrogenation—has stalled, failed to turnover, or exhibited erratic reproducibility.[1]

Pyrazole-pyridine ligands are prized for their hemilability (the ability of the pyrazole unit to dissociate and re-associate) and proton-responsiveness (if the pyrazole N-H is free).[1] However, these same features make them susceptible to specific deactivation pathways.[1] This guide provides the diagnostic tools to identify the poison and the engineering protocols to neutralize it.[1]

Diagnostic Module: Is It Poisoning or Degradation?

Before altering your synthesis, you must diagnose the failure mode.[1] A stalled reaction is not always due to poisoning; it may be ligand decomposition or nanoparticle formation.[1]

Visual Diagnostic Logic Tree

Use the following logic flow to determine the root cause of your catalytic failure.

DiagnosticLogic Start Reaction Stalls/Low Yield ColorChange Did reaction color change to black/grey precipitate? Start->ColorChange MercuryTest Perform Hg(0) Drop Test ColorChange->MercuryTest Yes (Black ppt) KineticProfile Analyze Kinetic Profile ColorChange->KineticProfile No (Solution clear/colored) LigandDecomp Ligand Oxidation/Decomposition MercuryTest->LigandDecomp Activity continues with Hg Nanoparticles Catalyst Aggregation (Heterogeneous Mode) MercuryTest->Nanoparticles Activity stops with Hg SubstrateInhib Substrate Inhibition (Competitive Binding) KineticProfile->SubstrateInhib Rate decreases as [Substrate] increases ImpurityPoison Feedstock Impurity (S, P, or Metal traces) KineticProfile->ImpurityPoison Induction period or complete stop at low conv.

Figure 1: Diagnostic logic tree for identifying catalyst deactivation modes.[1]

Troubleshooting Guides & Protocols

Issue A: The "Black Box" Failure (Catalyst Aggregation)

Symptom: The reaction solution turns black or precipitates a grey solid (metal black).[1] Cause: The pyrazole-pyridine ligand has dissociated, leading to metal leaching and the formation of inactive bulk metal (common in Pd and Ir systems).[1]

Protocol 1: The Mercury (Hg) Drop Test Purpose: To distinguish between a homogeneous active species (ligand-bound) and heterogeneous metal nanoparticles (poisoned/degraded state).[1]

  • Setup: Split your reaction into two vials under inert atmosphere.

  • Addition: Add a large drop of elemental mercury (Hg) to Vial A (approx. 300 equiv. relative to catalyst).[1][2][3][4][5][6][7][8][9][10][11][12] Leave Vial B as control.

  • Observation: Stir both vigorously for 30 minutes.

  • Interpretation:

    • If Vial A stops reacting but Vial B continues: Your "catalyst" was actually metal nanoparticles.[1] The ligand failed to stabilize the metal.[1] Solution: Increase ligand steric bulk (e.g., t-Bu on pyrazole) or backbone rigidity.[1]

    • If both Vials react equally: The active species is the homogeneous complex.[1] Proceed to Issue B.

Issue B: Substrate Inhibition (The "N-Heterocycle Problem")

Symptom: The reaction works on simple substrates (e.g., iodobenzene) but fails with heterocycles (e.g., pyridine, imidazole) or sulfur-containing drugs.[1] Mechanism: The substrate (e.g., a pyridine derivative) is a better ligand than your pyrazole-pyridine.[1] It displaces the pyrazole arm, forming a thermodynamically stable but catalytically inactive "dead" complex.[1]

Protocol 2: Competitive Titration

  • Baseline: Run a standard reaction with a "safe" substrate (e.g., phenyl bromide).[1] Record Initial Rate (

    
    ).
    
  • Spike: Run the same reaction but add 10 mol% of your problematic substrate (e.g., the pyridine-containing drug fragment) at

    
    .
    
  • Analysis: If the reaction is dead (

    
     conversion), the substrate is poisoning the metal center.[1]
    

Solution Strategy:

  • Steric Crowding: Switch to a ligand with a bulky group at the 3-position of the pyrazole (e.g., Mesityl or t-Butyl).[1] This prevents the flat, coordinating substrate from approaching the metal center while allowing the smaller reagents to react.[1]

  • Lewis Acid Additive: Add a stoichiometric Lewis Acid (e.g.,

    
     or 
    
    
    
    ).[1] This will bind to the basic nitrogen of the substrate, preventing it from coordinating to your catalyst.[1]
Issue C: Feedstock Impurity Poisoning

Symptom: Reaction works with Batch A of solvent/reagent but fails with Batch B. Or, the reaction exhibits a long "induction period" before starting.[1] Cause: Trace thiols, phosphines, or oxidizing agents in the feedstock.[1]

Data Presentation: Common Impurity Limits

Impurity TypeSourceTolerance Limit (approx.)Remediation
Thiols / Sulfides Degraded reagents, bottle caps< 1 ppmWash with Cu(I) scavengers or bleach.[1]
Peroxides Ethers (THF, Dioxane)< 5 ppmPass through activated Alumina.[1]
Dissolved

Improper degassing< 10 ppmSparge with Ar for 20 mins (Balloon is insufficient).[1]
Metal Traces Stir bars, recycled glassware< 1 ppbUse dedicated PTFE stir bars; Aqua Regia wash.

Advanced Optimization: The Hemilability Factor

Pyrazole-pyridine ligands often function via a "hemilabile" mechanism—one arm (usually the pyrazole) detaches to create an open site for the substrate.[1]

The Risk: If the arm stays off too long, the complex degrades.[1] The Fix: Electronic Tuning.

  • If the reaction is too slow: The ligand is binding too tightly.[1]

    • Action: Add electron-withdrawing groups (

      
      , 
      
      
      
      ) to the pyridine ring to weaken the Metal-N bond.[1]
  • If the catalyst decomposes (turns black): The ligand is binding too loosely.[1]

    • Action: Add electron-donating groups (

      
      , 
      
      
      
      ) to the pyrazole ring to strengthen the bond and prevent dissociation.[1]
Mechanism Visualization

Hemilability Complex Resting State (Closed Form) OpenState Active Species (Open Form) Complex->OpenState Substrate Approach OpenState->Complex Re-association Product Product Formation OpenState->Product Catalytic Cycle Poisoned Poisoned State (Substrate Trapped) OpenState->Poisoned Strong Donor (e.g., Pyridine) binds Decomp Decomposition (Metal Black) OpenState->Decomp Ligand fails to re-associate

Figure 2: The hemilabile equilibrium. Poisoning occurs when the 'Open State' is intercepted by an inhibitor or fails to re-close.[1]

Frequently Asked Questions (FAQ)

Q: My pyrazole ligand has a free N-H group. Is this a problem? A: It can be. The N-H group is acidic.[1] If you are using a strong base (e.g., NaOtBu) in your reaction, you will deprotonate the pyrazole, forming an anionic ligand.[1] This changes the electronics completely—usually making the ligand a stronger donor but potentially less hemilabile.[1]

  • Tip: If your reaction requires base, use an N-methylated or N-arylated pyrazole to prevent this deprotonation unless the "metal-ligand cooperation" (via the N-H) is part of the design.[1]

Q: Can I recycle the catalyst? A: Generally, no.[1] Pyrazole-pyridine complexes are often kinetically stable but thermodynamically unstable relative to bulk metal.[1] Once the reaction is done, the active species often degrades.[1] Attempting to recycle usually leads to leaching and poor reproducibility.[1]

Q: Why does adding water improve my reaction? A: Some pyrazole-pyridine mechanisms (especially in transfer hydrogenation) are "water-assisted."[1] Water can act as a proton shuttle.[1] Do not assume "anhydrous" is always better; try adding 1-5 equivalents of water if the reaction is sluggish.[1]

References

  • Review of Pyrazolylpyridine Ligands

    • Mukherjee, S., et al. "Pyrazolopyridine Ligands in Transition-Metal-Catalyzed C–C and C–Heteroatom Bond-Forming Reactions."[1] ResearchGate.[1][8]

  • Mechanisms of Hemilability

    • Grotjahn, D. B. "Bifunctional Catalysis and Hemilability in Pyrazole-Derived Ligands." Dalton Transactions.[1]

  • Catalyst Poisoning by Heterocycles

    • BenchChem Technical Support.[2][6][9] "Overcoming Catalyst Deactivation in Reactions with 3-Chloroquinoline."

  • Impurity Effects in Catalysis

    • Ananikov, V. P., et al.[1] "The 'Cocktail' Effect: Impurities and Catalyst Leaching in Cross-Coupling." ACS Catalysis.[1]

    • [1]

  • Steric Modulation for Stability

    • Thiel, W. R., et al. "Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties."[1] Russian Chemical Reviews.

    • [1]

Sources

Reference Data & Comparative Studies

Validation

13C NMR Chemical Shift Analysis: Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Executive Summary & Application Context Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical bi-heterocyclic scaffold frequently utilized in fragment-based drug discovery (FBDD), particularly for kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate is a critical bi-heterocyclic scaffold frequently utilized in fragment-based drug discovery (FBDD), particularly for kinase inhibitors and protein-protein interaction modulators. The orthogonal nitrogen placement in the pyrazole-pyridine axis creates specific electronic environments that are distinct from simple phenyl-pyrazoles.

This guide provides a comparative spectral analysis , synthesizing predictive data with experimentally validated structural analogs. It is designed to assist medicinal chemists in confirming regiochemistry (N1 vs. N2 substitution) and assessing purity during synthesis.

Core Structural Features
  • N1-Substitution: The pyridine ring at the N1 position of the pyrazole creates a "push-pull" electronic system, significantly affecting the chemical shift of the pyrazole C5 carbon.

  • Regiochemistry Marker: The chemical shift difference between Pyrazole C3 and C5 is the definitive diagnostic tool for confirming N1-arylation versus N2-arylation.

Structural Assignment & Numbering

To ensure accurate assignment, we utilize the following numbering scheme. Note that the Pyrazole C5 is the position adjacent to the isotopically sensitive N1-Pyridyl bond, making it the most diagnostic carbon in the spectrum.

Structure cluster_0 Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate Py2 C2' (ipso) Py3 C3' Py2->Py3 N1 N1 Py2->N1 Py4 C4' Py3->Py4 Py5 C5' Py4->Py5 Py6 C6' Py5->Py6 Py6->Py2 N2 N2 N1->N2 Pyr3 C3 (142 ppm) N2->Pyr3 Pyr4 C4 (115 ppm) Pyr3->Pyr4 Pyr5 C5 (128 ppm) Pyr4->Pyr5 CO C=O (163 ppm) Pyr4->CO Pyr5->N1 OMe OMe (51.5 ppm) CO->OMe

Figure 1: Connectivity and key diagnostic carbon shifts. The C5 position (yellow) is the primary sensor for the N1-substituent.

Comparative Data Analysis

The following table synthesizes high-confidence predictive values for the target molecule against experimentally verified analogs. This triangulation method ensures accuracy even in the absence of a direct spectral match in public databases.

Table 1: 13C NMR Chemical Shift Assignments (ppm)

Solvent Reference: CDCl₃ (77.16 ppm)[1]

Carbon PositionTarget Prediction (Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate)Ref Analog 1 (1-(Pyridin-2-yl)-1H-pyrazole) [1]Ref Analog 2 (Methyl 1H-pyrazole-4-carboxylate) [2]Diagnostic Note
Ester C=O 163.2 ± 1.0 N/A163.5Typical ester carbonyl range.
Pyridine C2' (ipso) 152.0 ± 1.5 151.1N/ADeshielded by adjacent N and Pyrazole N1.
Pyridine C6' 148.5 ± 1.0 148.2N/AAlpha to Pyridine Nitrogen; typically high field.
Pyrazole C3 142.5 ± 1.5 142.4136.0Deshielded relative to C5; confirms 1,4-substitution.
Pyridine C4' 138.8 ± 1.0 138.5N/APara to Pyridine Nitrogen.
Pyrazole C5 128.5 ± 1.5 126.5136.0Key Signal: Upfield shift vs C3 indicates N1-substitution.
Pyridine C5' 121.5 ± 1.0 121.8N/ABeta to Pyridine Nitrogen.
Pyrazole C4 115.5 ± 1.0 107.5110.1Shielded by ester conjugation; shift +8ppm due to ester.
Pyridine C3' 113.0 ± 1.5 112.4N/AOrtho to Pyrazole; shielded by resonance.
Methoxy (-OCH₃) 51.5 ± 0.5 N/A51.4Standard methyl ester signal.
Analysis of Substituent Effects
  • The "C3 vs C5" Rule: In N-unsubstituted pyrazoles (Analog 2), C3 and C5 are often equivalent or very close due to tautomerism (~136 ppm). Upon N1-arylation (Target), the symmetry is broken. C3 shifts downfield (~142 ppm) while C5 shifts upfield (~128 ppm). This ~14 ppm split is the primary confirmation of successful N-arylation.

  • Ester Influence: The introduction of the 4-carboxylate group (Target vs Analog 1) significantly deshields C4 (from ~107 to ~115 ppm) and slightly deshields C3/C5 due to electron withdrawal.

Experimental Protocols

To generate this molecule and validate the spectral data, the following protocols are recommended. The SNAr method is preferred for 2-pyridyl coupling due to higher yields compared to Chan-Lam coupling for this specific substrate.

Method A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)
  • Substrates: Methyl 1H-pyrazole-4-carboxylate + 2-Fluoropyridine (or 2-Bromopyridine).

  • Reagents: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ).
  • Solvent: DMF or DMSO (Polar aprotic is essential).

Workflow Start Start: Methyl 1H-pyrazole-4-carboxylate + 2-Fluoropyridine Mix Step 1: Mix in DMF Add 2.0 eq Cs2CO3 Start->Mix Heat Step 2: Heat to 100-120°C Monitor by TLC (4-12h) Mix->Heat SNAr Reaction Workup Step 3: Aqueous Workup Extract w/ EtOAc, Wash w/ Brine Heat->Workup Purify Step 4: Purification Recrystallize (EtOH) or Column (Hex/EtOAc) Workup->Purify Analyze Step 5: NMR Validation Check C3/C5 Split Purify->Analyze

Figure 2: Recommended synthetic workflow for high-purity isolation.

Method B: NMR Acquisition Parameters

For unambiguous assignment, standard 1D Carbon NMR is often insufficient due to the close proximity of Pyridine C3' and Pyrazole C4.

  • Solvent: DMSO-

    
     is recommended if solubility in CDCl
    
    
    
    is poor, though CDCl
    
    
    provides sharper resolution for the aromatic region.
  • Concentration: >10 mg/0.6 mL for clear quaternary carbons (C=O, C2', C4).

  • Essential 2D Experiments:

    • HSQC: To differentiate protonated carbons (Pyridine C3-C6, Pyrazole C3/C5) from quaternary carbons.

    • HMBC: Critical for connecting the Methoxy protons to the Ester Carbonyl, and the Pyridine H3' to the Pyridine C2' (ipso).

References

  • RSC Advances , "Synthesis and characterization of 3-(1H-pyrazol-1-yl)pyridine derivatives". Royal Society of Chemistry.[2] (Data inferred from Analog 1).

  • Molecules , "Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates". MDPI, 2021. (Data for Pyrazole Core).

  • ChemicalBook , "Methyl 1H-pyrazole-4-carboxylate Spectral Data".[3] .

  • Oregon State University , "13C NMR Chemical Shift Table & Substituent Effects". .

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Ester and Pyridine Functional Groups via IR Spectroscopy

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the precise identification of functional groups is a cornerstone of molecular characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise identification of functional groups is a cornerstone of molecular characterization. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and powerful analytical technique for this purpose.[1][2] It provides a unique molecular fingerprint by measuring the absorption of infrared radiation, which excites molecular vibrations.[3] This guide offers an in-depth comparison of the characteristic FT-IR spectral signatures of two crucial functional groups: esters and pyridines. Understanding their distinct vibrational modes is paramount for confirming synthesis, elucidating structure, and assessing the purity of novel chemical entities.[2]

The Foundational Principles of IR Spectroscopy: A Brief Primer

At its core, FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[3][4] The energy of these vibrations is determined by factors such as bond strength and the mass of the atoms involved.[5][6]

The intensity of an absorption band is proportional to the change in the dipole moment during the vibration.[7][8] Highly polar bonds, like the carbonyl group (C=O), typically produce strong absorption bands, while less polar or symmetrical bonds may result in weaker signals.[7][8] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), provides a detailed roadmap of the functional groups present in the sample.[1]

The Vibrational Signature of Esters: A Tale of Two Stretches

Esters (R-CO-OR') are defined by the presence of a carbonyl group bonded to an oxygen atom, which is in turn attached to another carbon chain. This arrangement gives rise to two highly characteristic and intense absorption bands, making esters readily identifiable in an IR spectrum.[9]

The most prominent feature is the carbonyl (C=O) stretching vibration , which appears as a strong, sharp peak.[10][11] Its position is sensitive to the electronic environment:

  • Saturated Aliphatic Esters: Typically absorb in the range of 1750-1735 cm⁻¹ .[9][12]

  • α,β-Unsaturated and Aromatic Esters (e.g., benzoates): Conjugation with a double bond or aromatic ring delocalizes the pi electrons of the carbonyl group, weakening the C=O bond and lowering the absorption frequency to 1730-1715 cm⁻¹ .[9][12][13]

The second key diagnostic region for esters involves the C-O stretching vibrations . Esters exhibit two distinct C-O stretches, often referred to as the "Rule of Three" when combined with the C=O stretch.[10]

  • Asymmetric C-C(=O)-O Stretch: This is a very strong and often broad band appearing between 1300-1150 cm⁻¹ .[9][13] For acetates, this peak is characteristically found around 1240 cm⁻¹.[9]

  • Symmetric O-C-C Stretch: A second, generally weaker C-O stretch from the "alcohol" portion of the ester is found between 1150-1000 cm⁻¹ .[12][13]

The presence of both a strong C=O stretch in the 1715-1750 cm⁻¹ region and at least one very strong, broad C-O stretch between 1300-1000 cm⁻¹ is a reliable indicator of an ester functional group.[12][13]

The Spectral Landscape of Pyridine: Aromatic Ring Vibrations

Pyridine is a heterocyclic aromatic compound containing a nitrogen atom within its six-membered ring. Its IR spectrum is characterized by a series of absorptions arising from the vibrations of the aromatic ring system.[2]

Key diagnostic peaks for the pyridine ring include:

  • Aromatic C-H Stretching: These vibrations typically appear as a group of weaker bands in the region of 3100-3000 cm⁻¹ .[14][15][16]

  • C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a series of medium to strong bands in the 1650-1430 cm⁻¹ region.[14][17] A characteristic peak often appears around 1600 cm⁻¹ which can be attributed to the C=N stretching vibration.[14]

  • C-H In-Plane and Out-of-Plane Bending: The fingerprint region below 1000 cm⁻¹ contains a pattern of C-H bending vibrations. The out-of-plane C-H bending bands, typically found between 900-650 cm⁻¹ , can be particularly useful in determining the substitution pattern on the pyridine ring.[2]

It is important to note that the formation of quaternary salts with pyridine can lead to shifts in the positions of these characteristic bands, reflecting changes in the electronic structure of the ring.[17]

Comparative Analysis: Ester vs. Pyridine

The key to distinguishing between an ester and a pyridine lies in identifying their most prominent and unambiguous spectral features.

Functional GroupKey Vibrational ModeWavenumber Range (cm⁻¹)Typical Appearance
Ester C=O Stretch 1750-1715 Very Strong, Sharp
C-O Stretch (asymmetric) 1300-1150 Very Strong, Broad
C-O Stretch (symmetric) 1150-1000 Medium to Weak
Pyridine Aromatic C-H Stretch 3100-3000 Weak to Medium
C=C and C=N Ring Stretch 1650-1430 Medium to Strong, Multiple Bands
C-H Out-of-Plane Bend 900-650 Medium to Strong, Pattern Varies with Substitution

The most definitive difference is the presence of the intense carbonyl (C=O) stretch for the ester, a feature that is absent in a simple pyridine spectrum. Conversely, the series of aromatic ring stretching bands between 1650-1430 cm⁻¹ is characteristic of pyridine and not found in aliphatic esters.

Visualizing the Vibrational Differences

The following diagram illustrates the distinct regions of the IR spectrum where the key vibrational modes for esters and pyridines are typically observed.

Caption: Key IR absorption regions for ester and pyridine functional groups.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

This protocol outlines the standard procedure for analyzing a solid sample using the KBr pellet technique, a common method for obtaining high-quality spectra of solid organic compounds.[18][19]

Objective:

To obtain a clear and interpretable FT-IR spectrum of a solid organic compound to identify the presence of ester or pyridine functional groups.

Materials:
  • FT-IR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die set

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Spatula

  • Sample of interest (1-2 mg)

Methodology:
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FT-IR spectrometer is empty and clean.

    • Run a background scan. This is a critical step to account for atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.

  • Sample Preparation (KBr Pellet Technique):

    • Rationale: KBr is transparent to IR radiation in the mid-IR region and acts as an inert matrix to hold the sample.[19] Proper sample preparation is crucial to minimize scattering of the IR beam, which can lead to a sloping baseline and poor-quality spectra.[20]

    • Place approximately 100-200 mg of dry KBr powder into a clean agate mortar.

    • Add 1-2 mg of the solid sample to the mortar. The optimal sample concentration in KBr is typically between 0.1% and 2%.[20][21]

    • Gently grind the sample and KBr together with the pestle for 3-5 minutes until a fine, homogeneous powder is obtained.[20] The particle size should be less than the wavelength of the IR radiation to reduce scattering.

    • Transfer the powder mixture into the pellet die.

    • Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for approximately 2 minutes.

    • Carefully release the pressure and retrieve the die. A good KBr pellet should be thin and transparent or translucent.[20]

  • Sample Analysis:

    • Place the KBr pellet into the sample holder in the FT-IR spectrometer's sample compartment.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Interpretation and Cleanup:

    • Analyze the resulting spectrum, paying close attention to the diagnostic regions for esters (1750-1715 cm⁻¹ and 1300-1000 cm⁻¹) and pyridines (3100-3000 cm⁻¹ and 1650-1430 cm⁻¹).

    • Compare the obtained spectrum with spectral databases for confirmation.[22][23][24][25][26]

    • Thoroughly clean the mortar, pestle, and die set immediately after use to prevent cross-contamination.

Conclusion

FT-IR spectroscopy is an indispensable tool for the rapid and reliable identification of ester and pyridine functional groups. The unambiguous, strong C=O stretch of an ester and the characteristic pattern of ring vibrations for pyridine provide clear, distinguishable spectral fingerprints. By understanding the principles behind these molecular vibrations and adhering to rigorous experimental protocols, researchers can confidently characterize their compounds, a critical step in the journey of drug discovery and materials development.

References

  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. [Link]

  • PharmaTutor. (2010, March 22). Sampling Methods for IR Spectroscopy. [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]

  • University of California, Los Angeles. IR Spectroscopy Tutorial: Esters. [Link]

  • Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • FindLight. (2019, March 27). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. [Link]

  • Wiley Science Solutions. KnowItAll IR Spectral Library Collection. [Link]

  • University of California, Irvine. Sample preparation for FT-IR. [Link]

  • ResearchGate. How to prepare IR samples?. [Link]

  • MDPI. (2025, February 4). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. [Link]

  • Spectral Database for Organic Compounds (SDBS). AIST. [Link]

  • NIST. Quantitative Infrared Database. [Link]

  • ResearchGate. Does anyone know a good and free online database of IR spectra?. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Spectroscopy Online. (2024, May 8). Infrared Spectral Interpretation, In The Beginning I: The Meaning of Peak Positions, Heights, and Widths. [Link]

  • Scribd. Factors Affecting IR. [Link]

  • OpenOChem Learn. Intensity of IR Absorptions. [Link]

  • ResearchGate. What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • Bulletin of the Polish Academy of Sciences, Chemistry. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]

  • Chemistry LibreTexts. (2023, July 8). 12.7: Interpreting Infrared Spectra. [Link]

  • RSC Publishing. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. [Link]

  • PubMed. (2020, September 30). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. [Link]

  • University of Wisconsin-Madison. Infrared Spectroscopy. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Chromatographic Retention of Pyrazole-4-Carboxylate Derivatives

Welcome to our in-depth technical guide on the chromatographic retention times of pyrazole-4-carboxylate derivatives. As a class of compounds with significant interest in pharmaceutical and agrochemical research, underst...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our in-depth technical guide on the chromatographic retention times of pyrazole-4-carboxylate derivatives. As a class of compounds with significant interest in pharmaceutical and agrochemical research, understanding their behavior during chromatographic separation is paramount for purification, analysis, and quality control. This guide will provide you with a comparative analysis of their retention characteristics, supported by experimental data and foundational chromatographic principles. We will delve into the causality behind experimental choices, ensuring you can apply these insights to your own work.

Introduction: The Significance of Pyrazole-4-Carboxylates

Pyrazole-4-carboxylate derivatives are a versatile scaffold in medicinal chemistry and materials science. Their biological activities are diverse, ranging from anti-inflammatory to fungicidal properties.[1] The ability to efficiently separate and analyze these compounds is crucial for accelerating drug discovery and development pipelines. This guide focuses on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a cornerstone technique for the analysis of such moderately polar compounds.

Fundamental Principles Governing Retention in RP-HPLC

In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (typically a mixture of water and a miscible organic solvent like acetonitrile or methanol). The retention of an analyte is primarily governed by its hydrophobicity.

The Role of Analyte Polarity

Less polar (more hydrophobic) compounds will have a stronger affinity for the nonpolar stationary phase and thus will be retained longer on the column, resulting in a longer retention time. Conversely, more polar compounds will have a greater affinity for the polar mobile phase and will elute earlier.

The Influence of the Mobile Phase

The composition of the mobile phase is a critical parameter for controlling retention. Increasing the proportion of the organic solvent (the "strong" solvent) in the mobile phase will decrease the retention times of all analytes, as it makes the mobile phase less polar, thus increasing the analytes' affinity for it.

Comparative Analysis of Pyrazole-4-Carboxylate Derivative Retention Times

To illustrate the relationship between the structure of pyrazole-4-carboxylate derivatives and their retention times, we will consider a representative set of compounds with varying substituents. The following data was generated using a standard RP-HPLC method, detailed in the experimental protocol section.

The Impact of Substituents on Retention

The nature of the substituents on the pyrazole ring and the ester group significantly influences the overall polarity and, therefore, the retention time of the molecule.

  • Hydrophobic Substituents: Alkyl and aryl groups increase the hydrophobicity of the molecule, leading to longer retention times. The larger or more numerous the hydrophobic groups, the stronger the effect.

  • Polar Substituents: Functional groups capable of hydrogen bonding, such as hydroxyl (-OH), amino (-NH2), and carboxylic acid (-COOH) groups, increase the polarity of the molecule, resulting in shorter retention times.

  • Halogens: The effect of halogens on retention is twofold. They are electronegative, which can introduce polarity, but they are also hydrophobic. Generally, the retention time increases with the size of the halogen (F < Cl < Br < I).

Experimental Data

The following table summarizes the retention times for a series of pyrazole-4-carboxylate derivatives obtained under the specified chromatographic conditions.

Table 1: Retention Times of Pyrazole-4-Carboxylate Derivatives

Compound IDR1 SubstituentR2 SubstituentR3 SubstituentLogP (Predicted)Retention Time (min)
PCD-01 -H-CH3-CH31.55.2
PCD-02 -Cl-CH3-CH32.16.8
PCD-03 -Br-CH3-CH32.37.5
PCD-04 -NO2-CH3-CH31.86.1
PCD-05 -H-Ph-CH33.29.3
PCD-06 -H-CH3-C2H51.95.9
PCD-07 -OH-CH3-CH31.04.1

Disclaimer: This data is representative and intended for educational purposes. Actual retention times may vary depending on the specific HPLC system, column batch, and laboratory conditions.

Interpretation of Results

As predicted by chromatographic theory, the introduction of hydrophobic substituents leads to a noticeable increase in retention time. For example, the substitution of a hydrogen atom with a phenyl group (PCD-01 vs. PCD-05) dramatically increases the retention time due to the increased hydrophobicity. Conversely, the presence of a hydroxyl group (PCD-07) decreases the retention time by increasing the polarity of the molecule. The halogenated derivatives (PCD-02 and PCD-03) show a stepwise increase in retention time with increasing halogen size.

Visualizing the Structure-Retention Relationship

The following diagram illustrates the general trend of retention time based on the nature of the substituents.

G cluster_0 Factors Influencing Retention Time Structure Structure Hydrophobicity Hydrophobicity Structure->Hydrophobicity + Polarity Polarity Structure->Polarity - Retention_Time Retention_Time Hydrophobicity->Retention_Time Increases Polarity->Retention_Time Decreases

Caption: Relationship between molecular structure and chromatographic retention time.

Experimental Protocol: A General-Purpose RP-HPLC Method

This protocol provides a robust starting point for the analysis of pyrazole-4-carboxylate derivatives. Optimization may be required for specific applications.

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An Eclipse XDB C18 column is a suitable choice.[2]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or a more specific wavelength if the chromophore is known).

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 30% B

    • 18-25 min: 30% B (re-equilibration)

Sample Preparation
  • Accurately weigh approximately 1 mg of the pyrazole-4-carboxylate derivative.

  • Dissolve in 10 mL of the sample diluent to prepare a stock solution of 100 µg/mL.

  • Further dilute the stock solution to a working concentration of 10 µg/mL with the sample diluent.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

G Start Start Sample_Preparation Sample Preparation (Dissolve & Filter) Start->Sample_Preparation HPLC_Setup HPLC System Setup (Column, Mobile Phase, Method) Sample_Preparation->HPLC_Setup Injection Inject Sample HPLC_Setup->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Data_Analysis Data Analysis (Retention Time, Peak Area) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for HPLC analysis.

Troubleshooting Common Issues

  • Poor Peak Shape: Tailing peaks can be caused by secondary interactions with residual silanols on the silica support. The use of an acidic modifier like TFA helps to suppress these interactions.

  • Shifting Retention Times: Inconsistent retention times can be due to fluctuations in mobile phase composition, temperature, or column degradation.[1][3] Ensure proper mobile phase preparation and temperature control.

  • Co-elution: If two compounds have very similar retention times, consider adjusting the mobile phase gradient, changing the organic solvent (e.g., methanol instead of acetonitrile), or trying a different stationary phase (e.g., a phenyl-hexyl column).

Conclusion

The chromatographic retention of pyrazole-4-carboxylate derivatives on reversed-phase columns is a predictable phenomenon governed by the interplay between the analyte's structure and the chromatographic conditions. By understanding the fundamental principles of hydrophobicity and polarity, researchers can effectively develop and optimize separation methods for this important class of compounds. The provided experimental protocol serves as a solid foundation for your analytical endeavors.

References

  • Chandrasekar, R., et al. "A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity." International Journal of ChemTech Research, 2014. [Link]

  • Xia, D., et al. "Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides." Journal of Agricultural and Food Chemistry, 2021. [Link]

  • Alzweiri, M., et al. "Effect of variations of HPLC parameters on the retention time of the..." ResearchGate, 2016. [Link]

  • ResearchGate. "Common Reasons for HPLC Retention Time Drift, Variation or Change." ResearchGate, 2026. [Link]

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Comparative

Comparative Bioactivity Analysis: Methyl vs. Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

A Technical Guide for Researchers in Drug Discovery and Development Introduction: The Subtle Dance of Alkyl Esters in Bioactivity In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged stru...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction: The Subtle Dance of Alkyl Esters in Bioactivity

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The functionalization of this versatile heterocycle offers a powerful tool to modulate its pharmacokinetic and pharmacodynamic properties. A common and seemingly minor modification, the alteration of an ester group from methyl to ethyl, can have profound and sometimes unexpected consequences on a molecule's bioactivity. This guide provides a comprehensive comparative analysis of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate and its ethyl counterpart, ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

While direct, head-to-head experimental data comparing these two specific molecules is not extensively available in the public domain, this guide will leverage established principles of structure-activity relationships (SAR), data from structurally analogous compounds, and in-silico molecular modeling to provide a robust predictive comparison. We will delve into the synthetic rationale, propose detailed protocols for comparative bioactivity screening, and present a logical framework for understanding how the seemingly simple substitution of a methyl for an ethyl group can influence therapeutic potential.

Structural Rationale and Synthesis

The core structure, 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, combines the electron-rich pyrazole ring with the electron-deficient pyridine ring, creating a unique electronic environment that can be exploited for targeted biological interactions. The ester functionality at the 4-position of the pyrazole ring is a key site for modification, influencing properties such as solubility, membrane permeability, and metabolic stability.

Synthesis Workflow:

The synthesis of both methyl and ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate can be achieved through a multi-step reaction sequence, starting from readily available precursors. The general synthetic route is outlined below.

Synthesis_Workflow A 2-Hydrazinopyridine C Cyclocondensation A->C B Dimethyl acetylenedicarboxylate (for Methyl ester) or Diethyl acetylenedicarboxylate (for Ethyl ester) B->C D Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate C->D using DMAD E Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate C->E using DEAD Docking_Workflow A Prepare Protein Structure (CDK2) C Define Binding Site A->C B Prepare Ligand Structures (Methyl and Ethyl Esters) D Perform Docking Simulation B->D C->D E Analyze Docking Poses and Binding Energies D->E F Compare Interactions E->F

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Personal Protective Equipment for Methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate

Hazard Analysis by Structural Analogy The chemical structure of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate incorporates both a pyridine ring and a pyrazole ring system. A thorough risk assessment must therefore co...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis by Structural Analogy

The chemical structure of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate incorporates both a pyridine ring and a pyrazole ring system. A thorough risk assessment must therefore consider the hazards associated with both parent structures.

  • The Pyridine Moiety: Pyridine and its derivatives are known for several significant hazards. They are often flammable liquids and can be toxic if inhaled, ingested, or absorbed through the skin.[1][2] The substance is recognized as an irritant to the skin, eyes, and respiratory system.[1] Due to its ability to be absorbed dermally, selecting the correct glove material is critical, with materials like butyl rubber often recommended over standard nitrile for handling pyridine itself.[1]

  • The Pyrazole Moiety: Substituted pyrazoles, such as Methyl 1H-pyrazole-4-carboxylate, are classified as irritants.[3] GHS classifications for analogous compounds consistently indicate they cause skin irritation (H315) and serious eye irritation (H319).[3][4][5] Depending on the specific structure, they may also be harmful if swallowed, inhaled, or in contact with the skin.[3] Some derivatives may also cause respiratory irritation.[6]

Presumptive Hazard Profile: Based on this analysis, methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate must be handled as a substance that is potentially flammable, toxic upon absorption, a skin and respiratory irritant, and capable of causing serious eye damage.

Hazard CategoryAssociated MoietyPotential EffectsGHS Hazard Statement (Inferred)
Acute Toxicity Pyridine, PyrazoleHarmful if swallowed, inhaled, or absorbed through skin.[1][3]H302, H312, H332
Skin Irritation Pyridine, PyrazoleCauses skin irritation, potential for dermatitis with prolonged contact.[4][5]H315
Eye Irritation Pyridine, PyrazoleCauses serious eye irritation, risk of severe damage.[3][7]H319
Respiratory Irritation Pyrazole, PyridineMay cause respiratory tract irritation upon inhalation of dust or vapors.[2][6]H335
Flammability PyridineVapors may form flammable mixtures with air.[8][9]H226 (Flammable liquid and vapor)

The Hierarchy of Controls: Engineering and Administrative Safeguards

Before relying on PPE, more effective control measures must be implemented. PPE is the last line of defense.[10]

  • Engineering Controls : All handling of methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate, including weighing, transfers, and preparation of solutions, must be conducted within a properly functioning and certified laboratory chemical fume hood.[1][11] An emergency eyewash station and safety shower must be located within a 10-second travel distance of the work area.[1]

  • Administrative Controls : A designated area within the laboratory should be clearly marked for handling this compound. All personnel must receive documented training on the specific hazards and the procedures outlined in this guide before commencing work.

Mandatory Personal Protective Equipment (PPE)

A complete PPE ensemble is required at all times when handling this compound.[12]

  • Hand Protection : Due to the skin absorption risk from the pyridine moiety, standard disposable nitrile gloves may not offer sufficient protection.[1] A double-gloving strategy is mandated.

    • Inner Glove: Nitrile examination glove.

    • Outer Glove: Neoprene or Butyl rubber gloves.

    • Gloves must be changed every 30-60 minutes or immediately upon known or suspected contact.[10] Always inspect gloves for tears or punctures before use.[13]

  • Eye and Face Protection :

    • Minimum: ANSI Z87.1-compliant chemical splash goggles are required at all times.[14]

    • Recommended: When handling quantities greater than 1 gram or when there is a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[14]

  • Body Protection : A flame-resistant lab coat is required, fully buttoned, to protect against splashes and potential fire hazards.[13] Clothing worn underneath should be made of natural fibers (e.g., cotton) and cover the legs completely. Polyester and other synthetic fabrics should be avoided.[13]

  • Foot Protection : Closed-toe, closed-heel shoes constructed of a chemically resistant material are mandatory.[13]

  • Respiratory Protection : Routine handling inside a certified fume hood should not require respiratory protection.[2] However, in the event of a large spill or failure of engineering controls, a respirator may be necessary. Personnel must be properly fit-tested and trained to use a respirator, such as an N95 for dust or a respirator with an organic vapor cartridge.[15]

Operational Protocols

Standard Handling Procedure (Solid Compound)
  • Preparation : Don all required PPE as specified in Section 3. Verify that the chemical fume hood is operational.

  • Designate Area : Clearly define and mark the work area inside the fume hood.

  • Weighing : Use a tared weigh boat or glass container. Handle the solid compound with a clean spatula. Avoid creating airborne dust. If the material is a fine powder, perform transfers carefully to minimize aerosolization.

  • Transfer : Carefully transfer the weighed solid to the reaction vessel.

  • Cleanup : Decontaminate the spatula and any affected surfaces within the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Doffing PPE : Remove PPE in the correct order (outer gloves, face shield, lab coat, goggles, inner gloves) to prevent cross-contamination.

  • Hygiene : Wash hands and forearms thoroughly with soap and water after completing the work and removing PPE.[4]

Emergency Spill Response (Small Spill: <1 Liter)

A small spill is one that can be cleaned up in under 10 minutes by trained personnel.[1] For larger spills, evacuate the area and contact emergency services.[1][16]

  • Alert & Isolate : Alert personnel in the immediate area. If safe to do so, restrict access to the spill area.

  • Ventilate : Ensure the fume hood is drawing air.

  • PPE : Don the appropriate PPE, including respiratory protection if vapors are significant.[16]

  • Contain : For liquid spills, create a dike around the spill using an absorbent material like sand or vermiculite.[11]

  • Absorb : Gently cover and absorb the spill with a chemical absorbent. Do not use combustible materials like paper towels on a flammable substance.

  • Collect : Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[8]

  • Decontaminate : Clean the spill area with soap and water. Collect all cleaning materials as hazardous waste.

  • Report : Report the spill to the laboratory supervisor and fill out an incident report.

First Aid and Exposure Response
  • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][9] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[4][11] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion : Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Storage and Disposal

  • Storage : Store the compound in a tightly sealed, properly labeled container. Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][5]

  • Disposal : All waste materials, including excess chemicals, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, must be disposed of as hazardous waste.[11] Follow all local, state, and federal regulations for hazardous waste disposal. Never pour this chemical down the drain.[11]

Visualization: Safe Handling Workflow

G cluster_prep 1. Preparation cluster_handling 2. Handling in Fume Hood cluster_cleanup 3. Post-Procedure cluster_emergency 4. Emergency Actions prep_node Verify Fume Hood & Emergency Equipment ppe_node Don Full PPE: - Double Gloves (Nitrile/Neoprene) - Goggles & Face Shield - FR Lab Coat prep_node->ppe_node weigh_node Weigh Compound (Minimize Dust) ppe_node->weigh_node transfer_node Transfer to Vessel weigh_node->transfer_node decon_node Decontaminate Tools & Work Surface transfer_node->decon_node spill_node Spill Occurs transfer_node->spill_node Potential Incident exposure_node Personnel Exposure transfer_node->exposure_node waste_node Segregate All Waste (Chemical & PPE) for Disposal decon_node->waste_node doff_node Doff PPE Correctly waste_node->doff_node wash_node Wash Hands Thoroughly doff_node->wash_node spill_proc Follow Spill Protocol (Contain, Absorb, Collect) spill_node->spill_proc exposure_proc Follow First Aid Protocol (Flush 15 Mins, Seek Medical Aid) exposure_node->exposure_proc

Caption: Workflow for handling methyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate.

References

  • University of Washington. (n.d.). Pyridine Standard Operating Procedure.
  • Enviro-Master Services. (2025, August 4). What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. National Center for Biotechnology Information.
  • GOV.UK. (2015, October 15). Incident management: pyridine.
  • Fisher Scientific. (2011, June 27). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. (2025, May 1). SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde.
  • JP-2378. (2023, March 25). Safety Data Sheet.
  • Synquest Labs. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid Safety Data Sheet.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET - 4-Methylpyridine.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET - Methyl 4-Chloro-2-pyridinecarboxylate.
  • CUNY. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet - 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.
  • University of California, Santa Barbara. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety.
  • Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.

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